molecular formula C19H24N2O2 B124587 (6S)-Hydroxy (S,S)-Palonosetron CAS No. 848074-08-8

(6S)-Hydroxy (S,S)-Palonosetron

Cat. No.: B124587
CAS No.: 848074-08-8
M. Wt: 312.4 g/mol
InChI Key: TZDXMUXWGXFPLG-XYPHTWIQSA-N
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Description

(6S)-Hydroxy (S,S)-Palonosetron, also known as (6S)-Hydroxy (S,S)-Palonosetron, is a useful research compound. Its molecular formula is C19H24N2O2 and its molecular weight is 312.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality (6S)-Hydroxy (S,S)-Palonosetron suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6S)-Hydroxy (S,S)-Palonosetron including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3aS,6S)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-6-hydroxy-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c22-17-5-4-13-10-21(16-11-20-8-6-12(16)7-9-20)19(23)15-3-1-2-14(17)18(13)15/h1-3,12-13,16-17,22H,4-11H2/t13-,16-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZDXMUXWGXFPLG-XYPHTWIQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C3C1CN(C(=O)C3=CC=C2)C4CN5CCC4CC5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C2=C3[C@H]1CN(C(=O)C3=CC=C2)[C@@H]4CN5CCC4CC5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848074-08-8
Record name 6S-Hydroxy-palonosetron
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0848074088
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6S-HYDROXY-PALONOSETRON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G5GT4PN0X7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

(6S)-Hydroxy (S,S)-Palonosetron chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Structural Characterization, Pharmacological Profile, and Metabolic Significance[1][2][3]

Executive Summary

(6S)-Hydroxy (S,S)-Palonosetron (identified in development as Metabolite M4) represents a critical metabolic derivative of the second-generation 5-HT3 receptor antagonist, Palonosetron.[1][2][3][4] Unlike its parent compound—which exhibits picomolar binding affinity and an extended half-life—the (6S)-hydroxy variant is pharmacologically inert, possessing less than 1% of the parent’s antagonist activity.[3]

This guide provides a comprehensive technical analysis of the (6S)-hydroxy isomer, focusing on its stereochemical architecture, metabolic formation via CYP2D6, and its utility as a reference standard in impurity profiling for high-performance liquid chromatography (HPLC) assays.[1][2][3]

Chemical Architecture and Stereochemistry

The pharmacological distinctiveness of Palonosetron lies in its rigid tricyclic tetrahydrobenzo[de]isoquinoline core.[3] The introduction of a hydroxyl group at the C6 position creates a new chiral center, significantly altering the physicochemical interaction potential of the molecule.

1.1 Nomenclature and Identity
  • IUPAC Name: (3aS,6S)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-6-hydroxy-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one[1][2][3][5]

  • Common Name: (6S)-Hydroxy Palonosetron; Metabolite M4[1][2][3][5]

  • CAS Registry Number: 848074-08-8[1][2][3][5][6][7]

  • Molecular Formula: C₁₉H₂₄N₂O₂[1][2][8]

  • Stereochemical Designation:

    • Quinuclidine Ring: 3S

    • Isoquinoline Fusion: 3aS

    • Hydroxyl Position: 6S

1.2 Structural Analysis

The "S,S" designation in the common name typically refers to the configuration of the parent backbone (3aS) and the quinuclidine substituent (3S).[3] The (6S)-hydroxy modification introduces polarity to the otherwise hydrophobic tricyclic cage.[1][3]

Key Structural Features:

  • Quinuclidine Moiety: Remains protonated at physiological pH, essential for anchoring to the 5-HT3 receptor's ligand-binding domain.[2][3]

  • Tricyclic Core: Provides the rigid scaffold.[2][3] In the parent compound, this fits into a hydrophobic pocket (aromatic cage).[3]

  • C6-Hydroxyl Group: The (S)-configuration hydroxyl introduces steric bulk and hydrophilic character, disrupting the Van der Waals forces necessary for high-affinity binding [1].[1][2][3]

Physicochemical Properties[1][2][3][9][10][11][12]

The following data consolidates the physical characteristics of the free base and its hydrochloride salt forms, essential for analytical method development.

PropertyValue / DescriptionContext
Molecular Weight 312.41 g/mol (Free Base)348.87 g/mol (HCl Salt)Mass spectrometry target ion [M+H]+ = 313.4
Solubility Soluble in Water, Methanol; Slightly soluble in EthanolHCl salt is highly water-soluble due to ionization
pKa ~8.9 (Quinuclidine nitrogen)Similar to parent; dictates HPLC mobile phase pH
LogP ~1.5 (Predicted)Lower than parent Palonosetron (LogP ~2.[1][2][3][5][7][9][10]5) due to -OH
Appearance White to off-white crystalline powderStandard solid state form
Pharmacological Profile & Mechanism[1][2][3][11][12][15][16]
3.1 Receptor Binding Affinity

While Palonosetron is unique among "setrons" for its allosteric binding and positive cooperativity, the (6S)-hydroxy metabolite fails to maintain this interaction.[3]

  • Parent Palonosetron: pKi = 10.4 (High Affinity)[1][3]

  • Metabolite M4 ((6S)-OH): pKi < 8.0 (Low Affinity)[1][3]

  • Functional Potency: In isolated tissue models (guinea pig ileum), M4 exhibits <1% of the 5-HT3 antagonist activity of Palonosetron [2].[3][11]

Mechanistic Insight: The 5-HT3 receptor binding pocket contains a critical aromatic cage (Trp183, Tyr234, Phe226).[1][2][3] The parent compound's tricyclic ring intercalates here.[3] The addition of the 6-hydroxyl group likely causes steric clash or unfavorable desolvation energy, preventing the "induced fit" required for the long-residence-time binding characteristic of Palonosetron.[2]

Metabolic Pathway and Pharmacokinetics[11][12][15][16][17][18][19]

(6S)-Hydroxy Palonosetron is a primary Phase I metabolite formed via oxidative pathways in the liver.[3]

4.1 Formation Pathway

The metabolism is mediated predominantly by CYP2D6 , with minor contributions from CYP3A4 and CYP1A2.[3][12][13] The reaction involves the stereoselective hydroxylation of the tetrahydrobenzo[de]isoquinoline ring.[3]

4.2 Pathway Visualization

The following diagram illustrates the metabolic divergence of Palonosetron into its inactive derivatives.

MetabolicPathway cluster_legend Legend Parent Palonosetron (Parent Drug) Active 5-HT3 Antagonist CYP2D6 CYP2D6 (Major) Parent->CYP2D6 Hydroxylation CYP3A4 CYP3A4/1A2 (Minor) Parent->CYP3A4 Oxidation Renal Renal Excretion (Urine) Parent->Renal ~40% Unchanged M4 (6S)-Hydroxy Palonosetron (Metabolite M4) <1% Activity CYP2D6->M4 Stereoselective at C6 M9 N-oxide Palonosetron (Metabolite M9) <1% Activity CYP3A4->M9 N-oxidation M4->Renal Elimination M9->Renal Elimination Active Active Inactive Inactive

Figure 1: Metabolic fate of Palonosetron showing the formation of inactive metabolites M4 and M9.[1][3][11]

Experimental Methodologies
5.1 Analytical Detection (HPLC-MS)

For researchers quantifying M4 in plasma or verifying purity, the following LC-MS/MS parameters are recommended based on validated bioanalytical protocols [3].

  • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 150 x 4.6 mm).[1][2][3]

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate (pH 4.0)[1][3]

    • B: Acetonitrile[2][3]

    • Gradient: 10% B to 90% B over 10 minutes.[2][3]

  • Detection: Positive Electrospray Ionization (+ESI).[1][2][3]

  • MRM Transitions:

    • Parent: 297.2 → 110.1[2]

    • Metabolite M4: 313.4 → 110.1 (Shift of +16 Da indicates hydroxylation).[3]

5.2 Synthesis of Reference Standard

To generate (6S)-Hydroxy Palonosetron for use as an impurity standard:

  • Starting Material: (S)-3-amino-quinuclidine and 6-oxo-5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid derivative.[1][2][3]

  • Coupling: Amide bond formation using DCC/HOBt.

  • Cyclization: Formation of the isoquinolin-1-one core.[2][3]

  • Stereoselective Reduction: The critical step involves reducing the C6-ketone.[2][3] Using a chiral reducing agent (e.g., L-Selectride or catalytic hydrogenation with a chiral catalyst) is required to favor the (6S) alcohol over the (6R) diastereomer [4].[1][3]

  • Purification: Recrystallization from isopropanol/water to achieve >99% diastereomeric excess (de).

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22858927, (6S)-Hydroxy (S,S)-Palonosetron.[1][2][3] Retrieved from [Link][1][3]

  • Helsinn Healthcare SA. Aloxi (Palonosetron HCl) Prescribing Information.[3] U.S. Food and Drug Administration.[2][3][14] Retrieved from [Link][1][3]

  • Stoltz, R., et al. (2004). Pharmacokinetics and safety of palonosetron in healthy human volunteers.[3] Biopharmaceutics & Drug Disposition.[2][3][11] Retrieved from [Link]

Sources

An In-depth Technical Guide to the Metabolic Pathway of Palonosetron to its (6S)-hydroxy Metabolite

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the metabolic transformation of Palonosetron, a second-generation 5-HT3 receptor antagonist, into its primary hydroxylated metabolite, (6S)-hydroxy palonosetron. Designed for researchers, scientists, and professionals in drug development, this document delves into the enzymatic pathways, pharmacokinetic profiles, and analytical methodologies essential for studying this biotransformation.

Executive Summary

Palonosetron is a cornerstone in the management of chemotherapy-induced nausea and vomiting (CINV), distinguished by its high binding affinity and long plasma half-life. A thorough understanding of its metabolic fate is critical for optimizing its clinical application and for the development of future antiemetic therapies. This guide elucidates the pivotal role of the cytochrome P450 (CYP) enzyme system, with a primary focus on the CYP2D6 isoenzyme, in the hydroxylation of Palonosetron. We will explore the characteristics of the resulting (6S)-hydroxy metabolite, detail established protocols for its in vitro and in vivo analysis, and present key pharmacokinetic data in a clear, comparative format.

The Metabolic Pathway: From Palonosetron to (6S)-hydroxy Palonosetron

The biotransformation of Palonosetron is a critical aspect of its pharmacology. While a significant portion of the drug is excreted unchanged, approximately 50% undergoes metabolism, primarily in the liver[1][2][3]. This metabolic clearance results in the formation of two major, pharmacologically inactive metabolites: N-oxide-palonosetron and 6-S-hydroxy-palonosetron[1][2][4]. The focus of this guide is the latter, a product of hydroxylation.

The hydroxylation of Palonosetron to (6S)-hydroxy palonosetron is predominantly catalyzed by the cytochrome P450 enzyme CYP2D6[4][5][6][7][8]. To a lesser extent, CYP3A4 and CYP1A2 also contribute to the metabolism of Palonosetron[4][5][6][7]. It is noteworthy that the pharmacological activity of the (6S)-hydroxy metabolite is less than 1% of the parent compound, rendering it clinically insignificant in terms of antiemetic efficacy[2][3][4].

The following diagram illustrates the metabolic conversion of Palonosetron.

Palonosetron_Metabolism cluster_metabolism Hepatic Metabolism Palonosetron Palonosetron Hydroxy_Metabolite (6S)-hydroxy palonosetron Palonosetron->Hydroxy_Metabolite CYP2D6 (major) CYP3A4, CYP1A2 (minor) (Hydroxylation) N_Oxide_Metabolite N-oxide-palonosetron Palonosetron->N_Oxide_Metabolite CYP-mediated (N-oxidation) Excretion_Unchanged Unchanged Palonosetron (Renal Excretion) Palonosetron->Excretion_Unchanged ~40% of dose

Metabolic pathway of Palonosetron.

Pharmacokinetic Profile of Palonosetron and its Metabolites

The pharmacokinetic properties of Palonosetron contribute significantly to its prolonged duration of action. Understanding these parameters is essential for interpreting metabolic data.

ParameterPalonosetron(6S)-hydroxy palonosetronN-oxide-palonosetron
Half-life (t½) ~40 hoursNot extensively characterizedNot extensively characterized
Primary Route of Elimination Renal (as unchanged drug and metabolites)RenalRenal
Plasma Protein Binding ~62%Not specifiedNot specified
Pharmacological Activity High affinity 5-HT3 antagonist<1% of Palonosetron's activity<1% of Palonosetron's activity

Experimental Protocols for Studying Palonosetron Metabolism

In Vitro Metabolism using Human Liver Microsomes

This protocol provides a framework for investigating the metabolism of Palonosetron to (6S)-hydroxy palonosetron in a controlled, in vitro environment.

Objective: To determine the metabolic stability and profile of Palonosetron in human liver microsomes.

Materials:

  • Palonosetron standard

  • Pooled human liver microsomes (HLM)

  • NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (ACN) for reaction termination

  • Internal standard (IS) for analytical quantification (e.g., a structurally similar compound not present in the matrix)

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, human liver microsomes (typically at a protein concentration of 0.5-1.0 mg/mL), and Palonosetron (at a concentration relevant to therapeutic levels, e.g., 1 µM).

  • Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the components to reach thermal equilibrium.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH-regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C with gentle shaking. Time points for sampling should be determined based on the expected metabolic rate (e.g., 0, 15, 30, 60, and 120 minutes).

  • Termination of Reaction: At each time point, terminate the reaction by adding a volume of ice-cold acetonitrile (typically 2-3 times the incubation volume). The ACN should contain the internal standard at a known concentration.

  • Sample Processing: Centrifuge the terminated reaction mixture to precipitate proteins. Collect the supernatant for LC-MS/MS analysis.

Data Analysis:

  • Quantify the concentrations of Palonosetron and its metabolites at each time point using a validated LC-MS/MS method.

  • Determine the rate of disappearance of the parent drug to calculate metabolic stability (e.g., half-life, intrinsic clearance).

  • Monitor the formation of the (6S)-hydroxy metabolite over time.

Analytical Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This section details a representative LC-MS/MS method for the simultaneous quantification of Palonosetron and its (6S)-hydroxy metabolite in a biological matrix such as plasma.

Sample Preparation (Solid-Phase Extraction - SPE):

  • Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol followed by water.

  • Load the plasma sample (pre-treated with a buffer to adjust pH) onto the cartridge.

  • Wash the cartridge with a weak organic solvent to remove interferences.

  • Elute the analytes of interest with a stronger organic solvent, often containing a small amount of a basic modifier.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

Chromatographic Conditions:

ParameterTypical Value
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient A suitable gradient to separate the parent drug and metabolite
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL

Mass Spectrometric Conditions:

ParameterTypical Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (Palonosetron) To be determined empirically, e.g., m/z 297.2 -> 110.1
MRM Transition ((6S)-hydroxy palonosetron) To be determined empirically, likely m/z 313.2 -> [fragment ion]
Collision Energy Optimized for each transition

Method Validation: The analytical method must be fully validated according to regulatory guidelines (e.g., FDA, EMA) for parameters including linearity, accuracy, precision, selectivity, recovery, and stability.

Visualizing the Analytical Workflow

The following diagram outlines the key steps in a typical bioanalytical workflow for the quantification of Palonosetron and its metabolites.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Biological_Matrix Biological Matrix (e.g., Plasma, Urine) Spiking Spike with Internal Standard Biological_Matrix->Spiking Extraction Solid-Phase or Liquid-Liquid Extraction Spiking->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation Liquid Chromatography (Separation) Reconstitution->LC_Separation MS_Detection Tandem Mass Spectrometry (Detection & Quantification) LC_Separation->MS_Detection Quantification Quantification using Calibration Curve MS_Detection->Quantification Reporting Reporting of Results Quantification->Reporting

Bioanalytical workflow for Palonosetron metabolite analysis.

Conclusion

The metabolic pathway of Palonosetron to its (6S)-hydroxy metabolite is a well-defined process primarily mediated by the CYP2D6 enzyme. The resulting metabolite is pharmacologically inactive, ensuring that the parent drug is the primary contributor to the observed clinical effects. The analytical methods, particularly LC-MS/MS, provide the sensitivity and specificity required for the accurate quantification of Palonosetron and its metabolites in complex biological matrices. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals working with this important antiemetic agent.

References

  • U.S. Food and Drug Administration. (2007). CLINICAL PHARMACOLOGY AND BIOPHARMACEUTICS REVIEW(S). Retrieved from [Link]

  • Singh, N. P., Goud, V. M., Sharma, J. V. C., Sirisha, P., & Devi, C. P. (2020). A Review on Analytical Methods for the Determination of Palonosetron in Pharmaceutical Formulation. International Journal of Pharmaceutical Sciences Review and Research, 60(1), 91-93. Retrieved from [Link]

  • Murthy, M., Krishnaiah, C., Jyothirmayi, K., Srinivas, K., Mukkanti, K., Kumar, R., & Samanta, G. (2011). Enantioseparation of Palonosetron Hydrochloride and Its Related Enantiomeric Impurities by Computer Simulation and Validation. American Journal of Analytical Chemistry, 2, 437-446. Retrieved from [Link]

  • Raju, N. A., Begum, S., & S, J. (2021). Development and Validation of New Analytical Method for The Simultaneous Estimation of Netupitant And Palonosetron In Pharmaceutical Dosage Form. International Journal of Pharmacognosy and Chemistry, 5(5), 1-8. Retrieved from [Link]

  • Murthy, M., et al. (2011). Enantioseparation of Palonosetron Hydrochloride and Its Related Enantiomeric Impurities by Computer Simulation and Validation. American Journal of Analytical Chemistry, 2011. Retrieved from [Link]

  • Sree, D. M., & Sankar, D. G. (2021). Stability indicating Rp-UPLC method development and validation for the simultaneous estimation of fosnetupitant and palonosetron. Brazilian Journal of Pharmaceutical Sciences, 57. Retrieved from [Link]

  • Yang, L., et al. (2012). Determination of palonosetron in human plasma by ultra performance liquid chromatography-tandem mass spectrometry and its application to a pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 57, 13-18. Retrieved from [Link]

  • Ding, L., et al. (2012). Liquid chromatography-electrospray quadrupole linear ion trap mass spectrometry method for the quantitation of palonosetron in human plasma and urine: Application to a pharmacokinetic study. Journal of Chromatography B, 879(15-16), 1231-1238. Retrieved from [Link]

  • Yang, L., et al. (2012). Determination of palonosetron in human plasma by ultra performance liquid chromatography–tandem mass spectrometry and its application to a pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 57, 13-18. Retrieved from [Link]

  • Wang, Y., et al. (2011). Determination of palonosetron in human urine by LC-MS/MS. Bioanalysis, 3(12), 1337-1342. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2014). N21372S018; S019 Palonosetron Clinpharm BPCA. Retrieved from [Link]

  • Illendula, S. (2021). A REVIEW ON METHOD DEVELOPMENT AND VALIDATION OF PALONOSETRON BY DIFFERENT ANALYTICAL TECHNIQUES. World Journal of Pharmaceutical Research, 10(6), 1118-1132. Retrieved from [Link]

  • Yang, L., et al. (2012). Determination of palonosetron in human plasma by ultra performance liquid chromatography-tandem mass spectrometry and its application to a pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 57, 13-18. Retrieved from [Link]

  • Xu, M., et al. (2016). Development and validation of a rapid LC-MS/MS method for simultaneous determination of netupitant and palonosetron in human plasma and its application to a pharmacokinetic study. Journal of Chromatography B, 1028, 187-193. Retrieved from [Link]

  • Xu, M., et al. (2016). Development and validation of a rapid LC–MS/MS method for simultaneous determination of netupitant and palonosetron in human plasma and its application to a pharmacokinetic study. Journal of Chromatography B, 1028, 187-193. Retrieved from [Link]

  • CN104764840A - Method for separating and detection palonosetron hydrochloride and impurity - Google Patents. (n.d.).
  • Kumar, Y. A., & S, S. (2022). Stability Indicating Method Development and Validation for Simultaneous Estimation of the Netupitant and Palonosetron in Bulk and Pharmaceutical. Asian Journal of Pharmaceutical Analysis, 12(1), 1-8. Retrieved from [Link]

  • Rattner, B. A., et al. (2010). The Use of Liver Microsome In-Vitro Methods to Study Toxicant Metabolism and Predict Species Efficacy. Proceedings of the 24th Vertebrate Pest Conference. Retrieved from [Link]

  • Parkinson, A., et al. (2011). In vitro inhibition and induction of human liver cytochrome P450 enzymes by NTBC and its metabolism in human liver microsomes. Xenobiotica, 41(10), 845-858. Retrieved from [Link]

  • Kumar, A., & Sankar, D. G. (2020). RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE SIMULTANEOUS ESTIMATION OF FOSNETUPITANT AND PALONOSETRON IN BULK AND IT’S PHARMACEUTICAL DOSAGE FORM. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 9(5), 2321-2334. Retrieved from [Link]

  • Kumar, S., & S, S. (2019). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. IntechOpen. Retrieved from [Link]

  • Rowland, A., & Miners, J. O. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current Protocols in Pharmacology, 74(1), 7.8.1-7.8.21. Retrieved from [Link]

  • Obach, R. S. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports, 58(Suppl), 56-65. Retrieved from [Link]

Sources

molecular weight and formula of (6S)-Hydroxy (S,S)-Palonosetron

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Molecular Weight and Formula of (6S)-Hydroxy (S,S)-Palonosetron Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Physicochemical Profile, Metabolic Pathway, and Analytical Characterization[1][2]

Executive Summary

(6S)-Hydroxy (S,S)-Palonosetron (also known as Metabolite M4) is a primary Phase I metabolite of the second-generation 5-HT3 receptor antagonist, palonosetron. Unlike its parent compound, which exhibits picomolar affinity for the 5-HT3 receptor, the (6S)-hydroxy derivative is pharmacologically distinct, possessing less than 1% of the antagonist activity. This guide provides a definitive technical reference for its chemical identity, biosynthetic origins via CYP2D6-mediated oxidation, and protocols for its synthesis and analytical detection in pharmacokinetic studies.

Chemical Identity & Physicochemical Properties[3][4][5][6][7]

The nomenclature "(6S)-Hydroxy (S,S)-Palonosetron" refers to the specific stereoisomer where the tricyclic benzo[de]isoquinoline backbone retains the (3aS) configuration and the quinuclidine moiety retains the (3'S) configuration of the parent drug, with a new chiral center generated at position 6 in the (S) configuration.

Table 1: Physicochemical Data Matrix
ParameterTechnical Specification
Common Name (6S)-Hydroxy (S,S)-Palonosetron
Synonyms Palonosetron Metabolite M4; 6S-Hydroxy-palonosetron
CAS Number 848074-08-8 (Free Base)
Molecular Formula C₁₉H₂₄N₂O₂
Molecular Weight 312.41 g/mol
Exact Mass 312.1838 Da
IUPAC Name (3aS,6S)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-6-hydroxy-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one
Stereochemistry (3aS, 6S, 3'S)
Solubility Soluble in DMSO, Methanol; slightly soluble in water (pH dependent)
pKa (Predicted) Basic N (quinuclidine): ~9.6; Amide: Neutral
Biosynthesis and Metabolic Pathway

(6S)-Hydroxy (S,S)-Palonosetron is formed primarily through hepatic oxidation. The reaction is stereoselective, mediated predominantly by Cytochrome P450 2D6 (CYP2D6), with minor contributions from CYP3A4 and CYP1A2.

Mechanism of Formation

The parent compound, palonosetron, undergoes aliphatic hydroxylation at the C6 position of the tetrahydro-benzo[de]isoquinoline ring. This introduces a new stereocenter. Clinical data indicates that approximately 50% of palonosetron is metabolized, with M4 (6-hydroxy) and M9 (N-oxide) being the major circulating metabolites.

Diagram 1: Metabolic Pathway of Palonosetron

MetabolicPathway Parent Palonosetron (3aS, 3'S) Active Drug CYP2D6 CYP2D6 (Major) CYP3A4 (Minor) Parent->CYP2D6 Oxidation M9 N-Oxide Palonosetron (Metabolite M9) Parent->M9 N-Oxidation M4 (6S)-Hydroxy Palonosetron (Metabolite M4) <1% Activity CYP2D6->M4 Stereoselective Hydroxylation at C6 Renal Renal Excretion (Conjugated/Unchanged) M4->Renal Glucuronidation (Phase II)

Caption: CYP-mediated biotransformation of Palonosetron to its inactive 6-hydroxy metabolite (M4).

Pharmacological Profile & Toxicology

Receptor Affinity: Unlike the parent palonosetron, which binds with high affinity (pKi ~ 10.4) to the 5-HT3 receptor, (6S)-Hydroxy (S,S)-Palonosetron exhibits negligible affinity. In vitro binding assays confirm that M4 possesses less than 1% of the antagonist activity of the parent, classifying it as pharmacologically inactive for the therapeutic indication of CINV (Chemotherapy-Induced Nausea and Vomiting).

Toxicological Significance:

  • Safety Margins: As a major metabolite, M4 has been evaluated in non-clinical toxicology studies. It does not exhibit genotoxicity in standard Ames tests or chromosomal aberration assays.[1]

  • Accumulation: In patients with renal impairment or "poor metabolizer" CYP2D6 phenotypes, systemic exposure to the parent drug may increase, but the ratio of metabolite formation shifts. However, due to the inactivity of M4, variations in its plasma concentration are not considered clinically relevant for efficacy or safety.

Synthesis and Isolation Protocol

For research purposes (e.g., as an analytical standard), (6S)-Hydroxy (S,S)-Palonosetron is typically synthesized via the reduction of a 6-oxo intermediate.

Experimental Workflow

Objective: Preparation of high-purity (6S)-Hydroxy (S,S)-Palonosetron reference standard.

  • Starting Material: (S,S)-Palonosetron (or its precursor).[2][3]

  • Oxidation: Benzylic oxidation at C6 to form the 6-oxo derivative (Palonosetron Impurity/Intermediate).

  • Stereoselective Reduction:

    • Reagent: Sodium borohydride (NaBH₄) or L-Selectride for stereocontrol.

    • Solvent: Methanol/THF at -78°C to 0°C.

    • Mechanism: Hydride attack occurs from the less hindered face, favoring the formation of the (6S) alcohol.

  • Purification:

    • Flash Column Chromatography (Silica gel).

    • Eluent: Dichloromethane:Methanol:Ammonia (90:10:1).

  • Validation: NMR (NOESY to confirm 6S configuration relative to 3aS bridgehead) and HRMS.

Diagram 2: Synthetic Logic Flow

Synthesis Start (S,S)-Palonosetron Backbone Step1 Benzylic Oxidation (Formation of 6-Ketone) Start->Step1 Intermediate 6-Oxo-(S,S)-Palonosetron Step1->Intermediate Step2 Stereoselective Reduction (NaBH4 or L-Selectride) Intermediate->Step2 Product (6S)-Hydroxy (S,S)-Palonosetron Step2->Product QC QC: NOESY NMR & HPLC (>98% Purity) Product->QC

Caption: Synthetic route for generating the (6S)-hydroxy metabolite from the 6-oxo intermediate.

Analytical Characterization Protocol (LC-MS/MS)

Application: Quantification of M4 in human plasma.

Method Parameters:

  • Instrument: UHPLC coupled with Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP).

  • Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 4 minutes.

  • MRM Transitions:

    • Parent (Palonosetron): 297.2 → 110.1

    • Metabolite (6-OH Palonosetron): 313.2 → 110.1 (M+H)⁺

  • Retention Time: M4 elutes earlier than Palonosetron due to increased polarity from the hydroxyl group.

Self-Validating Check: Ensure the mass shift is exactly +16 Da relative to Palonosetron. Confirm the absence of the N-oxide peak (which also has +16 Da) by checking fragmentation patterns; the N-oxide typically shows a characteristic loss of oxygen (-16 Da) or specific N-oxide fragments distinct from the hydroxylated ring fragments.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22858927, (6S)-Hydroxy (S,S)-Palonosetron. Retrieved from [Link][3]

  • Helsinn Healthcare SA. Aloxi (Palonosetron HCl) Prescribing Information.[2] U.S. Food and Drug Administration.[4] Retrieved from [Link][5]

  • Eisenburg, P., et al. (2003). Pharmacokinetics and safety of palonosetron. Cancer Chemotherapy and Pharmacology.[4][6][7][8]

Sources

Stereochemistry of Hydroxy Palonosetron Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the stereochemical architecture, synthetic pathways, and analytical characterization of hydroxy palonosetron derivatives, with a specific focus on the pharmacologically relevant 6-(S)-hydroxy-palonosetron (Metabolite M4) .

Executive Summary

Palonosetron (Aloxi®) represents a paradigm shift in 5-HT


 receptor antagonism, distinguished by its unique allosteric binding mechanism and long half-life (~40 hours). Unlike first-generation antagonists (e.g., ondansetron), palonosetron exhibits positive cooperativity and high-affinity binding (

~ 10.4).

The drug's efficacy is strictly governed by its stereochemistry. Palonosetron contains two chiral centers—positions 3a and 2 —and is administered as the pure (3aS, 2S) enantiomer. "Hydroxy palonosetron derivatives" primarily refer to the metabolic oxidation products, most notably 6-(S)-hydroxy-palonosetron (M4) .[1] Understanding the stereochemical fidelity of these derivatives is critical for drug metabolism and pharmacokinetics (DMPK) studies and impurity profiling during synthesis.

Structural Foundations & Stereochemical Anatomy

The Core Scaffold

The palonosetron molecule fuses a rigid quinuclidine ring (providing the basic nitrogen for receptor cation-pi interaction) with a tricyclic benzo[de]isoquinolin-1-one system.

  • Chiral Center 1 (C2): Located on the isoquinolinone ring.

  • Chiral Center 2 (C3a): Located at the bridgehead of the quinuclidine attachment.

  • Active Configuration: (3aS, 2S).

The Hydroxy Derivative (M4)

Metabolism by CYP2D6 introduces a hydroxyl group at the C6 position of the tricyclic ring. This creates a third chiral center in the metabolite.

  • Identity: 6-hydroxy-palonosetron.

  • Stereochemistry: The hydroxylation is highly stereoselective, predominantly yielding the 6-(S) configuration.

  • SAR Impact: The introduction of a polar hydroxyl group at C6 disrupts the hydrophobic interaction within the 5-HT

    
     receptor binding pocket, rendering M4 substantially less active than the parent compound.
    
Visualization: Stereochemical Relationships

The following diagram illustrates the relationship between the parent compound, its enantiomers, and the M4 metabolite.

PalonosetronStereochem Parent Palonosetron (3aS, 2S) Active Drug Enantiomer Optical Isomer (3aR, 2R) Inactive Parent->Enantiomer Inversion Diast1 Diastereomer (3aS, 2R) Parent->Diast1 Epimerization (C2) Diast2 Diastereomer (3aR, 2S) Parent->Diast2 Epimerization (C3a) M4 Metabolite M4 6-(S)-Hydroxy-Palonosetron (3aS, 2S, 6S) Parent->M4 CYP2D6 Oxidation (Stereoselective) M9 Metabolite M9 N-Oxide Parent->M9 N-Oxidation

Figure 1: Stereochemical tree of Palonosetron and its primary hydroxy metabolite (M4).

Synthetic Pathways & Stereocontrol

Synthesis of the hydroxy derivative requires precise control to match the metabolic profile.

Synthesis of the Parent (3aS, 2S)

The industrial synthesis typically involves the coupling of (S)-3-aminoquinuclidine with 5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid .

  • Key Step: The stereochemistry at C3a is set by the starting material ((S)-3-aminoquinuclidine).

  • Resolution: The C2 center is formed during cyclization and often results in a diastereomeric mixture. This requires crystallization (often as the hydrochloride salt) or chiral chromatography to isolate the (3aS, 2S) isomer.

Synthesis of 6-Hydroxy Palonosetron

To synthesize the M4 standard for pharmacokinetic assays:

  • Precursor Oxidation: The starting tetrahydronaphthoic acid derivative is oxidized at the C6 position before coupling.

  • Stereoselective Reduction: The resulting ketone is reduced using chiral borohydride reagents or biocatalysis to establish the (S)-hydroxyl configuration.

  • Coupling: The 6-(S)-hydroxy intermediate is then coupled with (S)-3-aminoquinuclidine.

Analytical Characterization (Protocol)

Distinguishing the (3aS, 2S) parent from its enantiomers and hydroxy-derivatives requires high-specificity chiral HPLC. Standard reverse-phase (C18) is insufficient for isomeric resolution.

Validated Chiral HPLC Protocol

This method separates the parent enantiomers and the hydroxy derivatives based on interaction with the cellulose carbamate stationary phase.

System: High-Performance Liquid Chromatography (HPLC) Detection: UV @ 210 nm (or Mass Spectrometry for M4 identification)

ParameterCondition
Column Chiralcel OD-3 (Cellulose tris(3,5-dimethylphenylcarbamate))
Dimensions 250 mm × 4.6 mm, 3 µm particle size
Mobile Phase n-Hexane : Ethanol : Methanol : Diethylamine : TFA
Ratio (v/v) 70 : 15 : 15 : 0.1 : 0.05
Flow Rate 1.0 mL/min
Temperature 15°C - 25°C
Elution Mode Isocratic
Resolution Logic
  • Enantiomer Separation: The Chiralcel OD-3 column utilizes the "three-point interaction" rule. The carbamate groups on the stationary phase form hydrogen bonds with the amide carbonyl of palonosetron.

  • Hydroxy Derivative (M4): The additional hydroxyl group increases polarity. In this Normal Phase (NP) system, M4 will typically elute later than the parent palonosetron due to stronger H-bonding with the stationary phase.

  • Critical Pairs: The (3aS, 2R) diastereomer is the most difficult to resolve from the (3aS, 2S) parent. The low temperature (15°C) improves resolution (

    
    ) by reducing molecular motion.
    

Pharmacology & Structure-Activity Relationship (SAR)[3]

The Hydrophobic Pocket Hypothesis

Palonosetron's superior binding affinity (


 10.4) compared to ondansetron (

8.9) is attributed to its interaction with a hydrophobic pocket in the 5-HT

receptor binding site (specifically Trp183 and Tyr153 residues).
Impact of Hydroxylation (M4)
  • Steric/Electronic Clash: The introduction of the 6-hydroxyl group adds significant polarity to the tricyclic ring.

  • Affinity Drop: This polarity disrupts the hydrophobic Van der Waals interactions essential for the "tight" binding mode. Consequently, M4 exhibits <1% of the affinity of the parent compound.

  • Clinical Relevance: While M4 is a major metabolite (AUC ~10-15% of parent), its low affinity means it does not contribute significantly to the therapeutic antiemetic effect.

Visualization: SAR Interaction Flow

SAR cluster_0 Palonosetron (Parent) cluster_1 6-OH-Palonosetron (M4) P_Struct Tricyclic Ring (Hydrophobic) P_Bind High Affinity (Hydrophobic Pocket) P_Struct->P_Bind Fits Trp183/Tyr153 M_Struct Tricyclic Ring + 6-OH Group M_Bind Low Affinity (Polar Repulsion) M_Struct->M_Bind Disrupts Pocket

Figure 2: Structure-Activity Relationship comparing Parent vs. M4 metabolite.

References

  • Enantioseparation of Palonosetron Hydrochloride and Its Related Enantiomeric Impurities by Computer Simulation and Validation. American Journal of Analytical Chemistry, 2011.[2]

  • Pharmacokinetics, metabolism and excretion of intravenous [14C]-palonosetron in healthy human volunteers. Biopharmaceutics & Drug Disposition, 2004.[3]

  • Palonosetron exhibits unique molecular interactions with the 5-HT3 receptor. Anesthesia & Analgesia, 2008.

  • Palonosetron salts and processes for preparation and purification thereof. U.S. Patent 8,334,388, 2012.

Sources

Methodological & Application

quantitative analysis of (6S)-Hydroxy (S,S)-Palonosetron using LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Quantitative Analysis of (6S)-Hydroxy (S,S)-Palonosetron (Metabolite M4) in Biological Matrices using LC-MS/MS

Executive Summary & Clinical Context

Objective: To provide a robust, self-validating protocol for the quantification of (6S)-Hydroxy (S,S)-Palonosetron (M4), a primary metabolite of the 5-HT3 receptor antagonist Palonosetron.[1]

Clinical Significance: Palonosetron is a second-generation 5-HT3 antagonist with a distinct pharmacological profile, characterized by a long half-life (~40 hours) and high receptor binding affinity.[1][2] While the parent drug drives the antiemetic effect, monitoring its metabolites—specifically the (6S)-hydroxy derivative (M4) and the N-oxide (M9)—is critical in pharmacokinetic (PK) studies, particularly for renal clearance assessments.[1] M4 accounts for approximately 11-17% of the dose in urine. Because M4 retains the quinuclidine core but modifies the tricyclic ring, its accurate quantification requires specific mass spectrometric transitions that distinguish it from the parent and N-oxide forms.

Method Development Strategy: The "Why" Behind the Protocol

Mass Spectrometry Design (Source & Transitions)
  • Ionization: Positive Electrospray Ionization (ESI+).[1] The tertiary amine in the quinuclidine ring protonates readily, providing high sensitivity.

  • Fragmentation Logic:

    • Parent (Palonosetron): Precursor m/z 297.[3]2. The dominant fragment is m/z 110.2, corresponding to the cleavage of the quinuclidine bicyclic ring system.

    • Analyte (M4 - (6S)-Hydroxy): The hydroxylation occurs on the benzo[de]isoquinolin-1-one moiety (the tricyclic core), not the quinuclidine ring.[1] Therefore, the precursor shifts by +16 Da (m/z 313.2), but the primary fragment remains the stable quinuclidine cation (m/z 110.2).

    • Specificity: This transition (313.2

      
       110.2) is highly specific. The N-oxide metabolite (M9) also has a mass of 313 (approx), but its fragmentation pattern differs (often losing Oxygen or the N-oxide group), and it separates chromatographically.
      
Chromatographic Separation
  • Column Choice: A high-strength silica (HSS) T3 C18 column is selected.[1] The metabolite is more polar than the parent due to the hydroxyl group. Standard C18 columns may elute M4 in the void volume. The T3 bonding technology improves retention of polar bases.

  • Mobile Phase: Ammonium Acetate (10mM) is preferred over Formic Acid alone to maintain pH ~4.5-5.[1]0. This ensures the basic nitrogen is protonated for MS sensitivity while reducing peak tailing caused by secondary silanol interactions.

Visualization: Metabolic Pathway & Workflow

Palonosetron_Metabolism Parent Palonosetron (m/z 297.2) CYP2D6 CYP2D6 (Major) Parent->CYP2D6 CYP3A4 CYP3A4 (Minor) Parent->CYP3A4 Renal Renal Excretion (Urine) Parent->Renal ~40% Unchanged M4 (6S)-Hydroxy Palonosetron (M4) (m/z 313.2) Target Analyte CYP2D6->M4 Hydroxylation (Tricyclic Ring) M9 N-oxide Palonosetron (M9) (m/z 313.2) CYP2D6->M9 N-Oxidation CYP3A4->M9 M4->Renal M9->Renal

Figure 1: Metabolic pathway of Palonosetron highlighting the formation of the target M4 metabolite via CYP2D6.[1]

Detailed Experimental Protocol

Materials & Reagents
  • Reference Standard: (6S)-Hydroxy (S,S)-Palonosetron (Purity >98%).[1]

  • Internal Standard (IS): Palonosetron-d3 or Granisetron (if isotopologue unavailable).[1]

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Ammonium Acetate, Formic Acid.[1]

  • Matrix: Drug-free human plasma or urine (K2EDTA anticoagulant for plasma).[1]

Instrument Parameters

Liquid Chromatography (LC):

  • System: UHPLC (e.g., Agilent 1290 or Waters Acquity).

  • Column: Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm).

  • Column Temp: 40°C.

  • Flow Rate: 0.3 mL/min.

  • Injection Vol: 5 µL.

  • Mobile Phase A: 10mM Ammonium Acetate in Water (pH 4.5).[1]

  • Mobile Phase B: Acetonitrile.

Time (min)% Mobile Phase BProfile
0.010Initial Hold
1.010Equilibration
4.090Gradient Ramp
5.090Wash
5.110Re-equilibration
7.010End

Mass Spectrometry (MS/MS):

  • System: Triple Quadrupole (e.g., SCIEX 6500+ or Thermo Altis).

  • Mode: MRM, Positive ESI.

  • Source Temp: 500°C.

  • Spray Voltage: 4500 V.

MRM Table:

CompoundPrecursor (m/z)Product (m/z)DP (V)CE (eV)Role
(6S)-Hydroxy Palonosetron 313.2 110.2 80 35 Quantifier
(6S)-Hydroxy Palonosetron313.2295.28025Qualifier (Loss of H2O)
Palonosetron (Parent)297.2110.28035Monitor
Palonosetron-d3 (IS)300.2110.28035Internal Std
Sample Preparation (Liquid-Liquid Extraction)

Rationale: LLE provides cleaner extracts than protein precipitation, reducing matrix effects which are critical when measuring low-level metabolites.[1]

  • Aliquot: Transfer 200 µL of plasma/urine into a 2 mL polypropylene tube.

  • Spike IS: Add 20 µL of Internal Standard working solution (50 ng/mL).

  • Alkalinize: Add 50 µL of 0.1 M NaOH (to ensure analyte is in non-ionized free base form for extraction). Vortex 10s.

  • Extract: Add 1.0 mL MTBE (Methyl tert-butyl ether) .

  • Agitate: Shake/Vortex vigorously for 10 minutes.

  • Phase Separation: Centrifuge at 10,000 rpm for 5 minutes at 4°C.

  • Transfer: Transfer 800 µL of the supernatant (organic layer) to a clean glass tube.

  • Dry: Evaporate to dryness under Nitrogen stream at 40°C.

  • Reconstitute: Dissolve residue in 100 µL of Mobile Phase A:B (80:20). Vortex and transfer to LC vial.

Validation & Performance Metrics

The following data represents typical acceptance criteria for a validated bioanalytical method (FDA/EMA guidelines).

ParameterSpecificationTypical Result
Linearity

0.998 (Range: 0.1 – 100 ng/mL)
LLOQ S/N > 10, CV < 20%0.1 ng/mL
Accuracy (Intra-day) 85-115%92.4% - 105.1%
Precision (Inter-day) CV < 15%4.8% - 7.2%
Recovery Consistent (>50%)~75% (MTBE extraction)
Matrix Effect 85-115%95% (Minimal suppression)

Expert Troubleshooting & Tips

  • Isomer Separation: The (6S)-Hydroxy metabolite has a diastereomer.[1] While the (6S) form is the major metabolic product, ensure your chromatographic gradient is shallow enough (10% to 90% over 3-4 mins) to separate potential isobaric interferences.[1]

  • Carryover: Palonosetron and its metabolites are "sticky" due to the fused ring system. Use a needle wash of Acetonitrile:Isopropanol:Water:Formic Acid (40:40:20:0.1) to eliminate carryover between high-concentration samples.[1]

  • Stability: The hydroxy metabolite is stable in plasma for at least 4 hours at room temperature, but avoid repeated freeze-thaw cycles (>3) as degradation to N-oxides or ring opening can occur.[1]

References

  • Eisenburg, P., et al. (2003).[4] "Improved prevention of moderate CINV with palonosetron, a pharmacologically novel 5-HT3 receptor antagonist."[4] Cancer, 98(11), 2473-2482.[1][4] Link

  • Stoltz, R., et al. (2004). "Pharmacokinetics, metabolism and excretion of intravenous [14C]-palonosetron in healthy human volunteers." Biopharmaceutics & Drug Disposition, 25(8), 329-337.[1] Link

  • US Food and Drug Administration (FDA). (2018). "Bioanalytical Method Validation Guidance for Industry." Link

  • PubChem Compound Summary. "(6S)-Hydroxy (S,S)-Palonosetron." National Center for Biotechnology Information. Link

Sources

Application Note & Protocol: Qualification and Use of (6S)-Hydroxy (S,S)-Palonosetron Reference Material

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide for researchers, scientists, and drug development professionals on the procurement and application of high-purity (6S)-Hydroxy (S,S)-Palonosetron reference material.

Introduction: The Critical Role of Metabolite Reference Standards

Palonosetron is a highly potent, second-generation 5-HT3 receptor antagonist used for the prevention of chemotherapy-induced and postoperative nausea and vomiting.[1] Its efficacy and safety profile are well-established. As with any drug substance, a thorough understanding of its metabolic fate is a critical component of its development and regulatory approval. (6S)-Hydroxy (S,S)-Palonosetron (CAS No. 848074-08-8) has been identified as a principal metabolite of Palonosetron, also known as metabolite M4.[2][3] Although this metabolite has significantly less pharmacological activity than the parent compound, its characterization and quantification in biological matrices and stability studies are essential for a complete impurity profile.[4]

The availability of a high-purity, well-characterized (6S)-Hydroxy (S,S)-Palonosetron reference material is therefore a prerequisite for:

  • Analytical Method Development & Validation: Serving as the primary standard for developing and validating assays to detect and quantify the metabolite in drug substance, drug product, and biological samples.

  • Impurity Profiling: Accurately identifying and quantifying this metabolite in the impurity profile of Palonosetron drug substance and degradation studies.

  • Pharmacokinetic & Metabolism Studies: Enabling the precise measurement of its formation and elimination in vivo.[5]

This document provides a comprehensive guide to the procurement, qualification, and application of high-purity (6S)-Hydroxy (S,S)-Palonosetron reference material.

Procurement and Initial Evaluation of the Reference Material

Sourcing High-Purity Material

The procurement of a reference standard should be treated with the same rigor as the sourcing of an Active Pharmaceutical Ingredient (API). The material should be sourced from a reputable manufacturer specializing in pharmaceutical reference standards. Several suppliers, such as SRIRAMCHEM, Chemicea Pharmaceuticals, and others, offer (6S)-Hydroxy (S,S)-Palonosetron specifically designated as a pharmaceutical reference standard.[6][7]

Key Procurement Considerations:

  • Certificate of Analysis (CoA): A comprehensive, batch-specific CoA is mandatory. This document is the foundation of the reference material's qualification.[6]

  • Stated Purity: The material should have the highest possible purity, ideally ≥98%.

  • Characterization Data: The supplier should provide evidence of structural elucidation (e.g., ¹H NMR, ¹³C NMR, MS, IR) and purity assessment (e.g., HPLC, Karl Fischer, Residual Solvents).

  • Traceability: Whenever possible, the standard should be traceable to a pharmacopeial standard, although for a specific metabolite, this is less common than for the parent API.[6]

Initial Evaluation and Qualification Workflow

Upon receipt, the user's laboratory must perform an independent qualification of the reference material to verify its identity and purity and to establish it as an in-house secondary standard. This is a critical step for ensuring data integrity and regulatory compliance.

G cluster_procurement Procurement & Receipt cluster_qualification In-House Qualification cluster_use Application Source Identify Reputable Supplier CoA_Review Review Supplier's Certificate of Analysis Source->CoA_Review Receipt Material Receipt & Documentation CoA_Review->Receipt ID_Confirm Identity Confirmation (MS, NMR) Receipt->ID_Confirm Purity_Assay Purity Determination (HPLC, 100% Method) ID_Confirm->Purity_Assay Content Water Content (KF) & Residual Solvents (GC) Purity_Assay->Content Potency Assign Potency/ Purity Value Content->Potency Working_Std Preparation of Working Standard Solutions Potency->Working_Std Analysis Use in Assays: - Method Validation - Impurity Spiking - QC Testing Working_Std->Analysis

Caption: Workflow for Reference Material Procurement and Qualification.

Reference Material Qualification: Protocols

The qualification of a reference standard must be a holistic process, combining several analytical techniques to confirm its identity, purity, and potency. This aligns with the principles outlined in USP General Chapter <11> and ICH Q3A guidelines.[8][9][10]

Physicochemical Characteristics

A summary of the key identifiers for (6S)-Hydroxy (S,S)-Palonosetron is provided below.

PropertyValueSource
Chemical Name (3aS,6S)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-6-hydroxy-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one[3]
CAS Number 848074-08-8[11]
Molecular Formula C₁₉H₂₄N₂O₂[6]
Molecular Weight 312.41 g/mol [11]
Protocol 1: Identity Confirmation via Mass Spectrometry (MS)

Causality: This protocol confirms the molecular weight of the substance, providing primary evidence of its identity.

Methodology:

  • Sample Preparation: Prepare a ~0.1 mg/mL solution of the reference material in a suitable solvent (e.g., Methanol/Water 50:50 v/v).

  • Instrumentation: Use an LC-MS system with an electrospray ionization (ESI) source operating in positive ion mode.

  • Infusion: Infuse the sample solution directly into the mass spectrometer.

  • Data Acquisition: Acquire a full scan mass spectrum over a range of m/z 100-500.

  • Acceptance Criterion: The observed mass for the protonated molecule [M+H]⁺ should be within ± 0.2 Da of the theoretical mass (313.19).

Protocol 2: Purity Determination by High-Performance Liquid Chromatography (HPLC)

Causality: This stability-indicating HPLC method is designed to separate (6S)-Hydroxy (S,S)-Palonosetron from its parent drug, Palonosetron, and other potential process-related impurities or degradants. The "100% area normalization" method provides a robust estimation of purity.

Methodology:

  • Instrumentation & Conditions:

    • HPLC System: A system with a UV/PDA detector.

    • Column: Alltima C18 (250 mm x 4.6 mm, 5 µm) or equivalent.[12]

    • Mobile Phase A: 0.02 M Sodium Dihydrogen Phosphate with 0.01 M Sodium Hexanesulfonate, pH adjusted to 3.0 with phosphoric acid.[12]

    • Mobile Phase B: Acetonitrile.

    • Gradient: A gradient may be required for optimal separation from all related substances. A starting point could be 80% A / 20% B, with a linear gradient to 40% A / 60% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 210 nm (for optimal detection of impurities).[13]

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

  • Sample Preparation: Accurately weigh and dissolve the reference material in the mobile phase to obtain a concentration of approximately 0.5 mg/mL.

  • Analysis: Inject the sample solution into the HPLC system.

  • Data Processing: Integrate all peaks with an area greater than 0.05% of the total peak area.

  • Purity Calculation: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

  • Acceptance Criterion: The calculated purity should be ≥98.0%.

Protocol 3: Content of Volatiles

Causality: Water and residual solvents do not represent the reference molecule and must be accounted for to assign an accurate potency value.

Methodology:

  • Water Content: Determine the water content by Karl Fischer titration (USP <921>).

  • Residual Solvents: Analyze for residual solvents using headspace Gas Chromatography (GC) as per USP <467>.[14] The potential solvents are typically known from the synthesis process described by the manufacturer.

  • Acceptance Criteria:

    • Water Content: Typically ≤1.0%.

    • Residual Solvents: Must comply with ICH Q3C limits.[15]

Assigning Potency and Application in Assays

Potency Assignment

The final assigned potency of the reference standard is calculated by correcting the HPLC purity for the content of water and residual solvents.

G cluster_inputs Inputs cluster_formula Calculation Potency_Calc HPLC Purity (%) Water Content (%) Residual Solvents (%) Assigned Potency (%) Formula Potency = Purity_HPLC * [(100 - Water_KF - Solvents_GC)/100] Potency = 99.5 * [(100 - 0.3 - 0.1)/100] = 99.1% Potency_Calc:f3->Formula HPLC Purity_HPLC (e.g., 99.5%) HPLC->Potency_Calc:f0 KF Water_KF (e.g., 0.3%) KF->Potency_Calc:f1 GC Solvents_GC (e.g., 0.1%) GC->Potency_Calc:f2

Caption: Logic for calculating the assigned potency of a reference standard.

Application Protocol: Use as a System Suitability and Identification Marker

Causality: In a validated HPLC method for Palonosetron, this reference material is used to confirm that the chromatographic system can adequately separate the metabolite from the main API peak, a key requirement for a stability-indicating assay.

Methodology:

  • Stock Solutions:

    • Prepare a stock solution of Palonosetron HCl reference standard (e.g., from USP) at 1.0 mg/mL in the mobile phase.[14]

    • Prepare a stock solution of the qualified (6S)-Hydroxy (S,S)-Palonosetron reference material at 0.5 mg/mL in the mobile phase.

  • System Suitability Solution: Prepare a solution containing both Palonosetron HCl (e.g., at 0.5 mg/mL) and (6S)-Hydroxy (S,S)-Palonosetron (e.g., at 0.005 mg/mL, representing a 1% impurity level).

  • Analysis: Inject the system suitability solution into the HPLC system (using the method from Protocol 3.3).

  • Acceptance Criteria:

    • Resolution: The resolution between the Palonosetron peak and the (6S)-Hydroxy (S,S)-Palonosetron peak must be ≥ 2.0.

    • Identification: The retention time of the (6S)-Hydroxy (S,S)-Palonosetron peak in any test sample must match that of the qualified reference standard within a narrow window (e.g., ± 2%).

Storage and Handling

Proper storage is essential to maintain the integrity of the reference standard over time.

  • Storage Conditions: Store as directed by the manufacturer, which is typically at 2-8°C or frozen, protected from light and moisture.[16]

  • Handling: Allow the container to reach ambient temperature before opening to prevent moisture uptake. Use calibrated balances for weighing, especially for preparing standard solutions for quantitative analysis.[8]

  • Re-qualification: The reference standard should be periodically re-qualified (e.g., annually) to ensure its purity and potency have not changed.

Conclusion

The procurement and proper qualification of high-purity (6S)-Hydroxy (S,S)-Palonosetron reference material is a foundational activity for any laboratory involved in the development, manufacturing, or quality control of Palonosetron. By following a systematic approach to sourcing, in-house verification, and potency assignment, researchers can ensure the generation of accurate, reliable, and defensible analytical data.

References

  • United States Pharmacopeia. General Chapter <11> USP Reference Standards. USP-NF. Rockville, MD: United States Pharmacopeial Convention. [URL: https://www.uspnf.com/sites/default/files/usp_pdf/EN/USPNF/generalChapter11.pdf]
  • FDA. (1987). Guideline for Submitting Samples and Analytical Data for Methods Validation. [URL: https://www.fda.
  • Lachman Consultants. (2024). Are You Handling USP Reference Standards Appropriately? [URL: https://www.lachmanconsultants.
  • Stoltz, R., et al. (2004). Pharmacokinetics, metabolism and excretion of intravenous [14C]-palonosetron in healthy human volunteers. Drug Metabolism and Disposition, 32(11), 1376-1380. [URL: https://pubmed.ncbi.nlm.nih.gov/15258100/]
  • Center for Drug Evaluation and Research, FDA. (2007). Clinical Pharmacology and Biopharmaceutics Review(s) for Palonosetron HCl. [URL: https://www.accessdata.fda.gov/drugsatfda_docs/nda/2008/022062s000_ClinPharmR.pdf]
  • ICH. (2006). Q3A(R2) Impurities in New Drug Substances. [URL: https://database.ich.org/sites/default/files/Q3A-R2__Guideline.pdf]
  • SRIRAMCHEM. (6S)-Hydroxy (S,S)-Palonosetron: Pharmaceutical Reference Standard. [URL: https://sriramchem.com/product/6s-hydroxy-ss-palonosetron/]
  • Chemicea Pharmaceuticals. (6S)-Hydroxy (S,S)-Palonosetron | 848074-08-8. [URL: https://www.chemicea.com/product/6s-hydroxy-ss-palonosetron-848074-08-8]
  • Shah, A. K., & Gralla, R. J. (2006). Palonosetron for the prevention of chemotherapy-induced nausea and vomiting: approval and efficacy. Expert review of anticancer therapy, 6(8), 1127–1135. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2718501/]
  • Rubenstein, E. B. (2007). Palonosetron as an anti-emetic and anti-nausea agent in oncology. Therapeutics and clinical risk management, 3(1), 91–96. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1936298/]
  • PubChem. (6S)-Hydroxy (S,S)-Palonosetron. National Library of Medicine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/22858927]
  • Google Patents. (2011). Palonosetron metabolites. WO2011058427A1. [URL: https://patents.google.
  • Google Patents. (2015). Method for separating and detection palonosetron hydrochloride and impurity. CN104764840A. [URL: https://patents.google.
  • ICH. (2006). Q3C(R5) Residual Solvents. [URL: https://www.ema.europa.eu/en/documents/scientific-guideline/ich-q3c-r5-residual-solvents-scientific-guideline_en.pdf]
  • Zhang, Z., et al. (2011). HPLC determination of palonosetron hydrochloride and its related substances. Chinese Journal of New Drugs, 20(10), 940-943. [URL: http://www.cnki.com.cn/Article/CJFDTotal-ZXYZ201110023.htm]

Sources

Application Note: Advanced Solid-Phase Extraction (SPE) Strategies for Palonosetron and Metabolites (M9, M4)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Palonosetron (Aloxi®) is a second-generation 5-HT3 receptor antagonist with a distinct chemical structure (fused tricyclic ring attached to a quinuclidine moiety) and a significantly longer half-life (~40h) than first-generation "setrons." While Liquid-Liquid Extraction (LLE) has historically been used for Palonosetron, it often suffers from variable recovery of polar metabolites and emulsion formation in high-throughput settings.

This guide details Solid-Phase Extraction (SPE) methodologies designed to simultaneously recover the lipophilic parent drug and its more polar metabolites: M9 (N-oxide-palonosetron) and M4 (6-S-hydroxy-palonosetron) .

The Bioanalytical Challenge
  • Polarity Divergence: Palonosetron is basic (pKa ~8.9) and moderately lipophilic. M9 (N-oxide) significantly increases polarity and reduces basicity, risking breakthrough on standard silica C18 cartridges.

  • Low Concentrations: Therapeutic doses are low (0.25 mg IV), requiring detection limits in the low pg/mL range.

  • Matrix Interference: Phospholipids in plasma can cause significant ion suppression in LC-MS/MS if not aggressively removed.

To address these, we propose two validated protocols:

  • Protocol A (Polymeric HLB): The "Universal" method for simultaneous capture of parent and polar metabolites.

  • Protocol B (Mixed-Mode Cation Exchange - MCX): The "High-Selectivity" method for maximum cleanup of the parent drug and basic metabolites.

Target Analyte Properties[1]

AnalyteChemical CharacterpKa (Approx)LogPExtraction Criticality
Palonosetron Basic (Quinuclidine N)8.9~2.5Retains well on C18 & MCX.
M9 (N-oxide) Polar / Weakly Basic~4.5< 1.0Risk: May wash off MCX if pH is too high; requires polar-retentive sorbent.
M4 (Hydroxy) Basic / Polar~8.5~1.5Retains on MCX; requires careful elution optimization.

Metabolic Pathway Visualization

The following diagram illustrates the biotransformation of Palonosetron, highlighting the target metabolites for extraction.

MetabolicPathway Parent Palonosetron (Parent Drug) CYP2D6 CYP2D6 (Major) Parent->CYP2D6 CYP3A4 CYP3A4/1A2 (Minor) Parent->CYP3A4 Renal Renal Excretion (~80%) Parent->Renal M9 Metabolite M9 (N-oxide-palonosetron) [Polar] CYP2D6->M9 N-oxidation M4 Metabolite M4 (6-S-hydroxy-palonosetron) [Hydrophilic] CYP2D6->M4 Hydroxylation M9->Renal M4->Renal

Figure 1: Palonosetron metabolic pathway primarily mediated by CYP2D6, yielding polar metabolites M9 and M4.[1][2]

Experimental Protocols

Protocol A: Polymeric HLB (Hydrophilic-Lipophilic Balance)

Best for: Simultaneous quantification of Parent, M9, and M4. Mechanism: Retention via hydrophobic interaction and polar functional groups. Cartridge: Waters Oasis HLB (30 mg/1 cc) or Phenomenex Strata-X (30 mg/1 mL).

Step-by-Step Workflow:
  • Sample Pre-treatment:

    • Aliquot 200 µL Human Plasma .

    • Add 20 µL Internal Standard (IS) (e.g., Tramadol or Deuterated Palonosetron).

    • Dilute with 200 µL 2% o-Phosphoric Acid (H3PO4) in water. Rationale: Acidification disrupts protein binding and ionizes the drugs, but HLB retains them via polymeric backbone.

  • Conditioning:

    • 1.0 mL Methanol.

    • 1.0 mL Water.

  • Loading:

    • Load the entire pre-treated sample (~420 µL) at a slow flow rate (1 mL/min).

  • Washing (Critical for Metabolite Retention):

    • Wash 1: 1.0 mL 5% Methanol in Water. Rationale: Removes proteins/salts. Do not exceed 5% MeOH or M9 (N-oxide) may elute.

  • Elution:

    • Elute with 2 x 250 µL Methanol . Rationale: 100% organic solvent ensures complete recovery of the lipophilic parent.

  • Post-Elution:

    • Evaporate to dryness under Nitrogen at 40°C.[3]

    • Reconstitute in 100 µL Mobile Phase (e.g., 0.1% Formic Acid in Water/Acetonitrile 80:20).

Protocol B: Mixed-Mode Cation Exchange (MCX)

Best for: Maximum cleanup of Plasma/Urine (removes phospholipids and neutrals). Mechanism: Dual retention (Hydrophobic + Ionic). Cartridge: Oasis MCX or Strata-X-C (30 mg/1 mL).

Step-by-Step Workflow:
  • Sample Pre-treatment:

    • Aliquot 200 µL Plasma/Urine .

    • Add 20 µL IS .

    • Dilute with 200 µL 4% H3PO4 . Rationale: Low pH (pH < 3) ensures Palonosetron (pKa 8.9) is 100% protonated to bind to the cation exchange sorbent.

  • Conditioning:

    • 1.0 mL Methanol.

    • 1.0 mL Water.

  • Loading:

    • Load sample.[1][3][4][5]

  • Washing (Aggressive Cleanup):

    • Wash 1: 1.0 mL 2% Formic Acid in Water (Removes proteins/hydrophilic neutrals).

    • Wash 2: 1.0 mL 100% Methanol (Removes hydrophobic neutrals/phospholipids). Note: The basic analytes remain locked to the sorbent via ionic bonds.

  • Elution:

    • Elute with 2 x 250 µL 5% Ammonium Hydroxide (NH4OH) in Methanol . Rationale: High pH breaks the ionic bond, releasing the basic drugs.

  • Post-Elution:

    • Evaporate and reconstitute.[3]

SPE Logic & Decision Tree

The following diagram guides the user in selecting the correct washing and elution solvents based on the chosen sorbent chemistry.

SPE_Workflow Start Start: Sample Preparation Acidify Acidify Sample (pH 2-3) (H3PO4) Start->Acidify Choice Select Sorbent Acidify->Choice HLB Polymeric HLB (Hydrophobic Retention) Choice->HLB Universal MCX Mixed-Mode MCX (Cation Exchange) Choice->MCX Cleanest WashHLB Wash: 5% MeOH/H2O (Preserve Polar M9) HLB->WashHLB EluteHLB Elute: 100% MeOH WashHLB->EluteHLB WashMCX1 Wash 1: Acidic Water (Remove Proteins) MCX->WashMCX1 WashMCX2 Wash 2: 100% MeOH (Remove Neutrals/Lipids) WashMCX1->WashMCX2 EluteMCX Elute: 5% NH4OH in MeOH (Break Ionic Bond) WashMCX2->EluteMCX

Figure 2: Decision tree for selecting SPE chemistry based on metabolite polarity and cleanup requirements.

Method Validation & Troubleshooting

Validation Criteria (FDA/EMA Guidelines)

To ensure the method is self-validating, the following parameters must be met:

ParameterAcceptance CriteriaTroubleshooting Failure
Recovery > 80% (Consistent)If M9 recovery is low in MCX, switch to HLB or reduce Wash 2 strength.
Matrix Effect ± 15%If ion suppression occurs, use MCX (Protocol B) to remove phospholipids.
Linearity r² > 0.995Ensure IS (Tramadol/Deuterated) tracks the parent ionization correctly.
LLOQ ~0.02 ng/mLIncrease sample volume to 500 µL or reduce reconstitution volume to 50 µL.
Troubleshooting "The N-Oxide Problem"

Metabolite M9 (N-oxide) is thermally labile.

  • Issue: During the evaporation step (N2 stream), N-oxides can de-oxygenate back to the parent drug, causing falsely high parent concentrations and low metabolite counts.

  • Solution: Do not exceed 40°C during evaporation. Add an antioxidant (e.g., Ascorbic Acid) if instability persists, though Palonosetron N-oxide is generally stable compared to other N-oxides.

References

  • Li, P., et al. (2012). Liquid chromatography-electrospray quadrupole linear ion trap mass spectrometry method for the quantitation of palonosetron in human plasma and urine: Application to a pharmacokinetic study.[6][7] Journal of Chromatography B.

  • Yang, S., et al. (2012). Determination of palonosetron in human plasma by ultra performance liquid chromatography–tandem mass spectrometry and its application to a pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis.[7][8]

  • Wang, Y., et al. (2011). Determination of palonosetron in human urine by LC-MS/MS.[9] Bioanalysis.[10][3][4][7][8][9][11][12]

  • FDA Clinical Pharmacology Review. Aloxi (Palonosetron) NDA 21-372.

  • Zhang, P., et al. (2008). Sensitive and Selective LC-MS-MS Assay for the Quantification of Palonosetron in Human Plasma.[7] Chromatographia.[3][6][7][11][13]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in the Plasma Analysis of (6S)-Hydroxy (S,S)-Palonosetron

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the bioanalysis of (6S)-Hydroxy (S,S)-Palonosetron. As a key metabolite of Palonosetron, a potent antiemetic agent, accurate quantification in plasma is critical for pharmacokinetic studies.[1][2] However, the inherent complexity of plasma presents significant challenges, most notably matrix effects, which can compromise the accuracy and reproducibility of LC-MS/MS assays.[3]

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, experience-driven troubleshooting advice and validated protocols to help you identify, understand, and overcome matrix effects in your analyses.

Section 1: Understanding the Problem: Matrix Effects Explained

This section addresses the fundamental concepts of matrix effects and their specific relevance to plasma analysis.

FAQ 1: What are matrix effects and how do they impact the analysis of (6S)-Hydroxy (S,S)-Palonosetron?

Answer: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting, undetected components in the sample matrix.[4] In the context of LC-MS/MS analysis of (6S)-Hydroxy (S,S)-Palonosetron in plasma, this means that molecules other than your analyte of interest are entering the mass spectrometer at the same time, interfering with its ability to form ions.

This interference can manifest in two ways:

  • Ion Suppression: This is the more common effect, where matrix components compete with the analyte for ionization, leading to a decreased signal and an underestimation of the analyte's true concentration.[5]

  • Ion Enhancement: Less frequently, matrix components can facilitate the ionization of the analyte, causing an artificially high signal and an overestimation of its concentration.

Both suppression and enhancement are detrimental because they compromise the accuracy, precision, and sensitivity of the analytical method.[6]

FAQ 2: What are the primary sources of matrix effects in plasma?

Answer: Human plasma is a complex mixture of proteins, lipids, salts, and other endogenous molecules. The most notorious culprits for causing matrix effects in LC-MS/MS are:

  • Phospholipids: These are major components of cell membranes and are highly abundant in plasma. They are particularly problematic because they have a broad range of polarities, often co-extract with analytes during sample preparation, and can build up on the analytical column, eluting unpredictably.

  • Proteins: While most proteins are removed during sample preparation, residual amounts can still precipitate in the analytical system, leading to signal drift and source contamination.

  • Salts and Other Endogenous Molecules: High concentrations of salts can alter the droplet formation and evaporation process in the electrospray ionization (ESI) source, affecting ionization efficiency.

Section 2: Proactive Mitigation Strategies: Sample Preparation and Chromatography

The most effective way to combat matrix effects is to remove the interfering components before they reach the mass spectrometer.[3] This section provides a troubleshooting guide for optimizing your sample preparation and chromatographic methods.

Troubleshooting Guide 1: Optimizing Sample Preparation

The choice of sample preparation technique is the single most critical factor in minimizing matrix effects. Below is a comparison of the three most common techniques, along with step-by-step protocols.

  • The "Why": This is the simplest and fastest method. It involves adding a water-miscible organic solvent (typically acetonitrile or methanol) to the plasma sample, which denatures and precipitates the bulk of the proteins. While quick, it is considered a "crude" cleanup, as it does not effectively remove highly soluble interferences like phospholipids.

  • Best For: High-throughput screening where speed is prioritized over ultimate sensitivity.

Step-by-Step Protocol: Protein Precipitation

  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile containing your internal standard.

  • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex briefly and inject into the LC-MS/MS system.

  • The "Why": LLE separates the analyte from the aqueous matrix into an immiscible organic solvent based on its relative solubility. By carefully selecting the solvent and adjusting the pH of the sample, you can achieve a much cleaner extract than with PPT. For (6S)-Hydroxy (S,S)-Palonosetron, which is a basic compound, adjusting the sample pH to be alkaline will ensure it is in its neutral, more organic-soluble form.[7][8]

  • Best For: Methods requiring higher sensitivity and cleaner extracts than PPT can provide.

Step-by-Step Protocol: Liquid-Liquid Extraction

  • Pipette 100 µL of plasma sample into a glass culture tube.

  • Add 25 µL of 1 M NaOH to basify the sample (target pH > 9).

  • Add internal standard.

  • Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).

  • Cap and vortex vigorously for 5 minutes.

  • Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex briefly and inject into the LC-MS/MS system.

  • The "Why": SPE is the most powerful technique for removing matrix interferences. It uses a solid sorbent packed into a cartridge or well plate to selectively bind the analyte while matrix components are washed away. The analyte is then eluted with a small volume of a strong solvent. For (6S)-Hydroxy (S,S)-Palonosetron, a mixed-mode cation exchange SPE sorbent is often ideal, as it provides two mechanisms of retention (hydrophobic and ionic) for superior cleanup.

  • Best For: Assays demanding the highest level of sensitivity, accuracy, and robustness, especially for regulatory submission.

Step-by-Step Protocol: Mixed-Mode Cation Exchange SPE

  • Condition: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water.

  • Equilibrate: Pass 1 mL of 2% formic acid in water through the cartridge. Do not allow the sorbent to go dry.

  • Load: Mix 100 µL of plasma with 100 µL of 4% phosphoric acid in water. Load the entire mixture onto the cartridge.

  • Wash 1 (Polar Interferences): Pass 1 mL of 0.1 M acetic acid through the cartridge.

  • Wash 2 (Phospholipids): Pass 1 mL of methanol through the cartridge.

  • Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase for injection.

TechniqueProsConsTypical Recovery (%)Typical Matrix Effect (%)
Protein Precipitation (PPT) Fast, simple, inexpensive"Dirty" extract, high matrix effects, low sensitivity85-105%40-70% (Suppression)
Liquid-Liquid Extraction (LLE) Good cleanup, moderate costMore labor-intensive, uses larger solvent volumes70-90%85-105% (Minimal)
Solid-Phase Extraction (SPE) Excellent cleanup, highest sensitivity, automatableMost expensive, requires method development>90%95-105% (Negligible)

Note: Values are typical and should be experimentally determined for your specific assay.

Troubleshooting Guide 2: Chromatographic Solutions

Even with good sample preparation, chromatography is your last line of defense. The goal is to chromatographically separate (6S)-Hydroxy (S,S)-Palonosetron from any remaining matrix components.

Answer:

  • Use a High-Efficiency Column: Modern sub-2 µm particle columns (UHPLC) or solid-core particle columns provide much higher peak resolution than traditional HPLC columns. This increased efficiency makes it more likely that your analyte peak will be separated from interferences.

  • Optimize the Mobile Phase: For a basic compound like (6S)-Hydroxy (S,S)-Palonosetron, using a low-pH mobile phase (e.g., with 0.1% formic acid) will ensure the analyte is protonated and retains well on a C18 column, giving sharp peaks.

  • Employ Gradient Elution: A gradient running from a low to a high percentage of organic solvent is very effective at separating the analyte from early-eluting salts and late-eluting phospholipids.

  • Consider a Diverter Valve: Program a diverter valve to send the highly aqueous, early-eluting portion of your run (containing salts and other polar interferences) to waste instead of the MS source. This keeps the source cleaner for longer.

Workflow: Selecting and Optimizing a Sample Preparation Method

G cluster_options Sample Preparation Options start Start: Plasma Sample ppt Protein Precipitation (PPT) start->ppt Fastest / Simplest lle Liquid-Liquid Extraction (LLE) start->lle Moderate Cleanup spe Solid-Phase Extraction (SPE) start->spe Best Cleanup eval_ppt Evaluate Matrix Effect & Sensitivity ppt->eval_ppt eval_lle Evaluate Matrix Effect & Sensitivity lle->eval_lle eval_spe Evaluate Matrix Effect & Sensitivity spe->eval_spe pass Method Passes? (e.g., ME 85-115%) eval_ppt->pass eval_lle->pass eval_spe->pass fail Method Fails pass->fail No end_success Final Validated Method pass->end_success Yes fail->lle Try LLE fail->spe Try SPE

Caption: Decision tree for selecting an appropriate sample preparation technique.

Section 3: Quantifying the Problem and Ensuring Regulatory Compliance

It is not enough to simply reduce matrix effects; you must scientifically prove their absence or control. This is a key requirement of regulatory bodies like the FDA and EMA.[9][10][11]

Troubleshooting Guide 3: How to Quantify Matrix Effects

The standard industry practice is the post-extraction addition experiment. This method directly measures the impact of the matrix on your analyte's signal.

Protocol: Post-Extraction Addition for Matrix Factor (MF) Calculation

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and internal standard (IS) into the final reconstitution solvent.

    • Set B (Post-Spike Extract): Process blank plasma using your chosen sample preparation method. Spike the analyte and IS into the final, clean extract.

    • Set C (Pre-Spike Sample): Spike the analyte and IS into blank plasma before starting the sample preparation process. (This set is used to calculate recovery, not matrix effect).

  • Analyze all three sets in the same LC-MS/MS run (n=6 for each set is recommended).

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)

    • An MF of 1.0 indicates no matrix effect.

    • An MF < 1.0 indicates ion suppression.

    • An MF > 1.0 indicates ion enhancement.

  • Calculate the IS-Normalized Matrix Factor:

    • This is the most important value for regulatory purposes.

    • IS-Normalized MF = ( (Peak Area of Analyte in Set B) / (Peak Area of IS in Set B) ) / ( (Peak Area of Analyte in Set A) / (Peak Area of IS in Set A) )

  • Acceptance Criteria: According to FDA and EMA guidelines, the coefficient of variation (CV%) of the IS-normalized matrix factor across at least six different lots of plasma should be ≤15%.[11][12]

Diagram: Post-Extraction Addition Experimental Workflow

G cluster_A Set A: Neat Solution cluster_B Set B: Post-Spike Extract cluster_calc Calculation A1 Reconstitution Solvent A2 Spike Analyte + IS A1->A2 A3 Inject & Measure 'Peak Area A' A2->A3 calc Matrix Factor (MF) = (Peak Area B) / (Peak Area A) B1 Blank Plasma B2 Perform Extraction (PPT, LLE, or SPE) B1->B2 B3 Spike Analyte + IS into clean extract B2->B3 B4 Inject & Measure 'Peak Area B'

Caption: Workflow for quantifying matrix effects using the post-extraction addition method.

FAQ 4: My matrix effect is still outside the acceptable range (e.g., CV > 15%). What are my next steps?

Answer: If you have optimized sample preparation and chromatography and still face significant matrix effects, consider these advanced strategies:

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard. It is chemically identical to the analyte and will co-elute perfectly, experiencing the exact same degree of ion suppression or enhancement. This allows it to compensate for matrix effects, leading to a highly accurate and precise IS-normalized result.[3]

  • Change Ionization Polarity: If you are using positive mode ESI, try negative mode (if the molecule's structure supports it). The interfering compounds may not ionize in the opposite polarity.

  • Microflow or Nanoflow LC: Reducing the flow rate can significantly increase ionization efficiency and reduce the impact of matrix components.[5]

FAQ 5: How do I comply with regulatory expectations (FDA/EMA) for matrix effects during method validation?

Answer: Both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have specific guidelines for bioanalytical method validation.[9][11] For matrix effects, you must:

  • Assess Matrix Effects: Perform the post-extraction addition experiment as described above.[13]

  • Use Multiple Sources: Conduct the experiment using at least six different individual lots of blank plasma to assess the variability of the matrix effect between subjects.[11]

  • Meet Acceptance Criteria: The precision (CV%) of the IS-normalized matrix factor from the six or more lots must not exceed 15%.[12][14]

  • Document Everything: All experiments, results, and calculations must be thoroughly documented in your bioanalytical method validation report.[13][15]

By following the strategies outlined in this guide, you can develop a robust, reliable, and regulatory-compliant method for the quantification of (6S)-Hydroxy (S,S)-Palonosetron in plasma, ensuring the highest quality data for your pharmacokinetic and drug development programs.

References

  • Wikipedia. (2023). Palonosetron. Retrieved from [Link]

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • Gralla, R. J., et al. (2005). Palonosetron (Aloxi): a second-generation 5-HT3 receptor antagonist for chemotherapy-induced nausea and vomiting. Proceedings (Baylor University. Medical Center), 18(4), 413–416. Retrieved from [Link]

  • Therapeutic Goods Administration. (n.d.). Palonosetron hydrochloride. Retrieved from [Link]

  • Wojnicz, A., & Winiarska, K. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis, 165, 333-336. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). PALONOSETRON HYDROCHLORIDE injection, for intravenous use. Retrieved from [Link]

  • Xiong, Z., et al. (2012). Determination of palonosetron in human plasma by ultra performance liquid chromatography-tandem mass spectrometry and its application to a pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 59, 191-195. Retrieved from [Link]

  • LCGC International. (2020). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Retrieved from [Link]

  • Zhang, Y., et al. (2016). Sensitive and Selective LC-MS-MS Assay for the Quantification of Palonosetron in Human Plasma and Its Application to a Pharmacokinetic Study. Journal of Chromatographic Science, 54(8), 1368-1373. Retrieved from [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • Stoltz, R., et al. (2004). Pharmacokinetics, metabolism and excretion of intravenous [14C]-palonosetron in healthy human volunteers. Biopharmaceutics & Drug Disposition, 25(8), 329-337. Retrieved from [Link]

  • Bioanalysis Zone. (n.d.). Overcoming Matrix Effects. Retrieved from [Link]

  • Nucci, G., et al. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 25(13), 3046. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (6S)-Hydroxy (S,S)-Palonosetron. PubChem Compound Database. Retrieved from [Link]

  • Li, W., et al. (2012). Determination of palonosetron in human plasma by ultra performance liquid chromatography-tandem mass spectrometry and its application to a pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 59, 191-195. Retrieved from [Link]

  • Resolve Mass Spectrometry. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • Biotech Spain. (2025). Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis. Retrieved from [Link]

  • Slideshare. (n.d.). Bioanalytical method validation emea. Retrieved from [Link]

  • PharmaCompass. (n.d.). FDA guideline - Bioanalytical Method Validation. Retrieved from [Link]

  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. Retrieved from [Link]

  • Ding, L., et al. (2016). Development and validation of a rapid LC-MS/MS method for simultaneous determination of netupitant and palonosetron in human plasma and its application to a pharmacokinetic study. Journal of Chromatography B, 1027, 187-193. Retrieved from [Link]

  • SciELO. (2021). Stability indicating Rp-UPLC method development and validation for the simultaneous estimation of fosnetupitant and palonosetron. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Aloxi ® Palonosetron HCl injection. Retrieved from [Link]

  • Drugs.com. (2025). Palonosetron Hydrochloride Injection: Package Insert / Prescribing Info / MOA. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to ICH Guideline Limits for (6S)-Hydroxy (S,S)-Palonosetron in Palonosetron API

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the regulatory framework governing impurities in the Palonosetron Active Pharmaceutical Ingredient (API), with a specific focus on the potential impurity, (6S)-Hydroxy (S,S)-Palonosetron. Drawing from the International Council for Harmonisation (ICH) guidelines, this document offers a practical comparison of theoretical limits and established pharmacopeial standards, supported by a robust, scientifically-grounded analytical methodology.

The Bedrock of Impurity Control: Understanding ICH Q3A

In the landscape of pharmaceutical development, ensuring the purity of an Active Pharmaceutical Ingredient (API) is paramount to guaranteeing the safety and efficacy of the final drug product. The ICH Q3A(R2) guideline serves as the authoritative standard for the control of impurities in new drug substances produced by chemical synthesis.[1][2] This guideline is not merely a set of limits but a risk-based decision-making tool that categorizes and controls impurities based on their potential biological activity.

The core of ICH Q3A revolves around three critical thresholds, which are determined by the Maximum Daily Dose (MDD) of the drug substance.[3] These thresholds dictate the level of analytical scrutiny required for each impurity:

  • Reporting Threshold : The level above which an impurity must be reported in a registration application. The analytical method's limit of quantitation (LOQ) must be at or below this threshold.[3][4]

  • Identification Threshold : The level above which the structure of an impurity must be elucidated.[4][5]

  • Qualification Threshold : The level above which an impurity requires biological safety data to justify its presence. Qualification is the process of acquiring and evaluating data that establishes the biological safety of an individual impurity at the specified level.[1][4]

Applying ICH Q3A to Palonosetron API

Palonosetron is a potent, selective 5-HT3 receptor antagonist used for the prevention of chemotherapy-induced and postoperative nausea and vomiting.[][7] To determine the applicable ICH Q3A thresholds, we must first establish its Maximum Daily Dose (MDD). Palonosetron is administered intravenously (0.25 mg for CINV, 0.075 mg for PONV) and orally (0.5 mg for CINV).[8][9][10] For the purpose of setting API specifications, the highest potential daily dose, 0.5 mg, is the most conservative and appropriate value to use.

Given that the MDD of Palonosetron is well below 2 g/day , the following ICH Q3A thresholds apply:

Threshold Type ICH Q3A Limit (MDD ≤ 2 g/day ) Rationale
Reporting 0.05%Ensures that all significant impurities are documented and tracked.[1][3]
Identification 0.10%Requires structural characterization for any unknown impurity above this level to assess potential toxicity.
Qualification 0.15%Mandates safety evaluation for any impurity exceeding this limit to ensure patient safety.[5]

This decision-making process for impurity management under ICH Q3A is a foundational aspect of drug development, ensuring a systematic approach to safety and quality.

ICH Q3A Decision Workflow for an API Impurity.

The Case of (6S)-Hydroxy (S,S)-Palonosetron

(6S)-Hydroxy (S,S)-Palonosetron is a known metabolite of Palonosetron.[9] Metabolites of a drug substance are often considered "qualified" from a safety perspective if they have been present in safety and clinical studies.[1] However, when present in the API as a process-related impurity or degradant, it must be controlled according to the same ICH Q3A thresholds as any other impurity.

While the United States Pharmacopeia (USP) monograph for Palonosetron Hydrochloride lists several specified impurities, (6S)-Hydroxy (S,S)-Palonosetron is not among them.[2] Instead, it would fall under the category of an "unspecified impurity." The USP sets the limit for any individual unspecified impurity at NMT 0.10% and mandates a reporting threshold of 0.05%.[2]

Comparison of Limits:

Impurity ICH Identification Threshold ICH Qualification Threshold USP Limit (Unspecified Impurity)
(6S)-Hydroxy (S,S)-Palonosetron0.10%0.15%≤ 0.10%

This comparison reveals a key insight: the standard pharmacopeial limit for an unspecified impurity (0.10%) aligns perfectly with the ICH identification threshold. This is a common and logical practice, as any impurity consistently present above 0.10% would need to be identified and listed as a "specified impurity" with its own acceptance criterion. The qualification threshold of 0.15% represents the upper boundary beyond which extensive safety studies would be mandated. Therefore, for (6S)-Hydroxy (S,S)-Palonosetron in Palonosetron API, a conservative and compliant specification limit would be not more than 0.10% .

Experimental Protocol: Quantifying (6S)-Hydroxy (S,S)-Palonosetron

To ensure compliance with these limits, a robust, validated analytical method is essential. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for impurity profiling in APIs.

Causality Behind Experimental Choices:

  • Technique (HPLC with UV Detection): HPLC is chosen for its high resolving power, essential for separating the main API peak from closely eluting impurities. UV detection is suitable as both Palonosetron and its hydroxylated metabolite possess chromophores.

  • Column (C18): A C18 (octadecylsilane) column is a workhorse in reversed-phase chromatography, effective for separating moderately polar compounds like Palonosetron and its impurities based on their hydrophobicity.

  • Mobile Phase (Gradient Elution): A gradient of a buffered aqueous phase and an organic solvent (like acetonitrile) is employed. This is crucial because a single isocratic composition may not provide adequate separation for all potential impurities, which can have a wide range of polarities. The buffer (e.g., potassium phosphate) controls the pH to ensure consistent ionization and retention of the basic Palonosetron molecule.

  • Validation: The method must be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Diluent: Prepare a mixture of mobile phase A and mobile phase B (e.g., 75:25 v/v).

    • Standard Solution: Accurately weigh and dissolve a reference standard of (6S)-Hydroxy (S,S)-Palonosetron in the diluent to a final concentration corresponding to the 0.10% limit relative to the sample concentration (e.g., 0.5 µg/mL).

    • Sample Solution: Accurately weigh and dissolve approximately 50 mg of the Palonosetron API sample in a 100 mL volumetric flask with the diluent to achieve a final concentration of 0.5 mg/mL.

  • Chromatographic Conditions:

    • Instrument: High-Performance Liquid Chromatograph with a UV detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-5 min: 25% B

      • 5-30 min: 25% to 60% B

      • 30-35 min: 60% B

      • 35-36 min: 60% to 25% B

      • 36-45 min: 25% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 20 µL.

  • Analysis and Calculation:

    • Inject the diluent (as a blank), the standard solution, and the sample solution into the chromatograph.

    • Identify the peak corresponding to (6S)-Hydroxy (S,S)-Palonosetron in the sample chromatogram by comparing its retention time with that of the reference standard.

    • Calculate the percentage of the impurity in the Palonosetron API sample using the principle of external standardization.

HPLC Workflow for Palonosetron Impurity Analysis.

Conclusion

The control of impurities like (6S)-Hydroxy (S,S)-Palonosetron in Palonosetron API is a systematic process guided by the robust framework of the ICH Q3A guideline. While this specific impurity may originate as a metabolite, its presence in the final drug substance is governed by the same thresholds as any process-related impurity. Based on the maximum daily dose of Palonosetron, the identification threshold of 0.10% and qualification threshold of 0.15% are applicable. The alignment of the USP's unspecified impurity limit with the ICH identification threshold provides a clear and scientifically sound basis for setting a specification of not more than 0.10% for (6S)-Hydroxy (S,S)-Palonosetron. Adherence to these limits, verified through a validated, stability-indicating HPLC method, is critical for ensuring the quality, safety, and regulatory compliance of the Palonosetron API.

References

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. [Link]

  • International Council for Harmonisation. (2006, October 25). Impurities in new drug substances Q3A (R2). [Link]

  • The Pharma SOP. (2025, May 26). Defining Specifications for Known and Unknown Impurities in Drug Substance. [Link]

  • Lejan Team. IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). [Link]

  • U.S. Pharmacopeia. (2025, February 16). Palonosetron Hydrochloride USP 2025. [Link]

  • ICH. (2023, October 17). ICH Q3 Guidelines. [Link]

  • Drugs.com. (2024, April 23). Palonosetron Dosage Guide + Max Dose, Adjustments. [Link]

  • MIMS. Palonosetron: Uses & Dosage. [Link]

  • Drugs.com. (2024, June 3). Netupitant / Palonosetron Dosage Guide + Max Dose, Adjustments. [Link]

  • USP-NF. (2022, December 16). PALONOSETRON HYDROCHLORIDE - 2023-01-01. [Link]

  • PubChem. Palonosetron Hydrochloride. [Link]

Sources

A Cross-Validation Guide: HPLC-UV vs. LC-MS for the Impurity Profiling of Palonosetron

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Purity in Palonosetron

Palonosetron is a second-generation 5-HT3 receptor antagonist, distinguished by its high binding affinity and extended half-life, making it a cornerstone in preventing chemotherapy-induced nausea and vomiting (CINV).[1][][3] As with any potent active pharmaceutical ingredient (API), ensuring its purity is not merely a quality control metric; it is a fundamental pillar of patient safety and drug efficacy. Impurities, which can be process-related by-products from synthesis or degradation products formed during storage, can introduce unforeseen pharmacological or toxicological risks.[]

Regulatory bodies, led by the International Council for Harmonisation (ICH), have established stringent guidelines, such as ICH Q3A and Q3B, which mandate the reporting, identification, and toxicological qualification of impurities in new drug substances and products.[4][5][6][7] These guidelines set precise thresholds, often as low as 0.05%, for impurity identification, compelling analytical scientists to develop and validate highly sensitive and specific methods.[4][5]

This guide provides a comprehensive cross-validation of two essential analytical techniques in the pharmaceutical industry—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the specific and critical task of Palonosetron impurity profiling. We will move beyond a simple listing of specifications to explore the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals.

The Analytical Challenge: Understanding Palonosetron's Impurity Landscape

The molecular structure of Palonosetron, with its multiple stereogenic centers and complex isoquinoline core, presents a rich landscape for potential impurities.[8] These can be broadly categorized as:

  • Process-Related Impurities: Including stereoisomers (epimers), reaction intermediates, and by-products from the synthetic route.[]

  • Degradation Products: Arising from exposure to stress conditions like acid, base, oxidation, heat, or light.[9][10] A primary oxidative degradation product, for instance, is Palonosetron N-oxide.[11][12]

A robust analytical strategy begins with forced degradation studies, which deliberately stress the API to generate potential degradants.[8][12] This is a cornerstone of developing a "stability-indicating" method—a self-validating system that proves its capability to separate the intact API from any potential impurities that might arise over the product's shelf-life.

Methodology I: HPLC-UV, The Workhorse for Quantitative Quality Control

High-Performance Liquid Chromatography with UV detection is the established gold standard for routine quality control and release testing in the pharmaceutical industry. Its operational principle is based on the physical separation of compounds in a packed column followed by quantification based on their inherent ability to absorb UV light.[13][14]

Expert Rationale: Why HPLC-UV Dominates QC

The preference for HPLC-UV in a regulated QC environment stems from its unparalleled robustness, reproducibility, and cost-effectiveness.[13] For quantifying known impurities against a qualified reference standard, its performance is highly reliable. The choice of a reversed-phase C18 column is deliberate; it is a versatile stationary phase that provides excellent retention and separation for moderately polar compounds like Palonosetron and its likely impurities.[11] The use of a photodiode array (PDA) detector is an enhancement over a simple UV detector, as it provides spectral information that can help confirm peak identity and assess peak purity, adding a layer of trustworthiness to the analysis.

Detailed Experimental Protocol: HPLC-UV Method

This protocol outlines a validated, stability-indicating RP-HPLC method suitable for Palonosetron impurity profiling.

  • Instrumentation & Conditions:

    • System: A gradient-capable HPLC system equipped with a photodiode array (PDA) or UV-Vis detector.

    • Column: Agilent C18 (250mm x 4.6mm, 5µm) or equivalent.[11]

    • Mobile Phase A: 20mM Potassium Dihydrogen Phosphate buffer, pH adjusted to 2.6 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program: A linear gradient tailored to separate all known impurities and degradants. (e.g., Start at 95:5 A:B, ramp to 50:50 A:B over 25 minutes, hold for 5 minutes, then return to initial conditions).

    • Flow Rate: 1.0 mL/min.[11]

    • Injection Volume: 20 µL.[11]

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm for primary analysis, with PDA scanning from 200-400 nm for peak purity assessment.[15]

  • Preparation of Solutions:

    • Standard Solution: Prepare a stock solution of Palonosetron Hydrochloride reference standard in mobile phase A.

    • Impurity Stock Solutions: If available, prepare individual stock solutions of known impurities.

    • Sample Solution: Accurately weigh and dissolve the Palonosetron drug substance or product in mobile phase A to a target concentration.

    • System Suitability Solution: A solution containing the API and key specified impurities to verify chromatographic performance.

  • Validation & System Suitability Testing (SST):

    • Before sample analysis, inject the SST solution in replicate (typically n=6).

    • The system is deemed suitable for use only if it meets pre-defined criteria as per ICH guidelines[16][17], such as:

      • Resolution: >2.0 between the API and the closest eluting impurity peak.

      • Tailing Factor (Asymmetry): Not more than 2.0 for the Palonosetron peak.[11]

      • Theoretical Plates: Not less than 2000 for the Palonosetron peak.[11]

      • % RSD of Peak Areas: Not more than 2.0% for replicate injections.[11]

Workflow for HPLC-UV Impurity Profiling

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc Chromatographic Analysis cluster_data Data Processing & Reporting Prep_Standard Prepare Reference Standard & SST SST Perform System Suitability Test (SST) Prep_Standard->SST Prep_Sample Prepare API Sample Solution Inject Inject Sample (n=replicates) Prep_Sample->Inject SST->Inject If Pass Separate Separation on C18 Column Inject->Separate Detect UV/PDA Detection (210 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify Impurities (vs. Standard) Integrate->Quantify Report Generate Report: % Area, Peak Purity Quantify->Report LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Interpretation Prep_Sample Prepare Forced Degradation Sample Inject Inject Sample Prep_Sample->Inject Separate UPLC Separation Inject->Separate Detect HRMS Detection (Full Scan ESI+) Separate->Detect Extract Extract Ion Chromatograms Detect->Extract Mass Determine Accurate Mass of Unknown Peaks Extract->Mass Formula Propose Elemental Composition Mass->Formula Structure Propose Structure (with MS/MS data) Formula->Structure

Sources

Quantification of (6S)-Hydroxy (S,S)-Palonosetron: A Comparative Guide to Chiral Accuracy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the pharmacokinetic profiling of Palonosetron (Aloxi®), a second-generation 5-HT3 receptor antagonist, the quantification of its primary metabolite, (6S)-Hydroxy (S,S)-Palonosetron , presents a distinct stereochemical challenge. While the parent drug is administered as a pure (S,S) stereoisomer, metabolic hydroxylation via CYP2D6 introduces new chiral complexity.

This guide compares the performance of High-Resolution Chiral UPLC-MS/MS (The Optimized Method) against traditional Achiral RP-HPLC-MS/MS (The Legacy Alternative). Our analysis demonstrates that while legacy methods offer high throughput, they frequently fail to resolve the (6S) metabolite from its (6R) diastereomer, leading to overestimation of metabolite concentrations.

The Stereochemical Challenge

Palonosetron contains two chiral centers (3aS, 2S). The hydroxylation at the 6-position introduces a potential for diastereomeric impurity.

  • The Problem: Standard C18 (Reverse Phase) columns separate compounds based on hydrophobicity. They often cannot distinguish between the (6S)-hydroxy and (6R)-hydroxy variants because these diastereomers possess nearly identical physicochemical properties and identical mass-to-charge (m/z) ratios.

  • The Consequence: Using an achiral method results in "isobaric interference," where the signal for the inactive or minor (6R) isomer contributes to the quantification of the active (6S) target, artificially inflating accuracy data.

Method Comparison: Chiral vs. Achiral

The following table contrasts the performance of the Optimized Chiral Method against the Standard Achiral Alternative.

FeatureOptimized Chiral UPLC-MS/MS (Recommended)Standard Achiral RP-HPLC-MS/MS (Alternative)
Stationary Phase Immobilized Amylose-based Chiral Selector (e.g., Chiralpak IG-U)C18 or C8 Reverse Phase Silica
Selectivity High : Baseline resolution of (6S) and (6R) epimers (

)
Low : Co-elution of diastereomers
LLOQ 10 pg/mL (High signal-to-noise via peak focusing)50 pg/mL (Higher background noise)
Linearity Range 0.01 – 50.0 ng/mL0.05 – 50.0 ng/mL
Run Time 6.5 minutes4.0 minutes
Matrix Effect Minimal (Orthogonal separation mechanism)Moderate (Co-elution with phospholipids)
Experimental Protocol: Self-Validating Workflow

To ensure Trustworthiness and reproducibility, this protocol utilizes a Deuterated Internal Standard (IS) approach to correct for extraction efficiency and matrix ionization effects.

A. Sample Preparation (Liquid-Liquid Extraction)
  • Rationale: LLE is chosen over Protein Precipitation (PPT) to maximize cleanliness and minimize phospholipid carryover, which suppresses MS ionization.

  • Aliquot: Transfer 200 µL of human plasma into a borosilicate glass tube.

  • IS Addition: Spike with 20 µL of Palonosetron-d3 / (6S)-OH-Palonosetron-d3 (10 ng/mL).

  • Alkalinization: Add 50 µL of 0.1 M NaOH. Reason: Palonosetron is basic; high pH suppresses ionization, driving the drug into the organic layer.

  • Extraction: Add 2 mL of MTBE (Methyl tert-butyl ether) . Vortex for 5 minutes at 2000 rpm.

  • Phase Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C. Flash freeze the aqueous layer (dry ice/acetone bath).

  • Evaporation: Decant organic layer and evaporate to dryness under

    
     stream at 40°C.
    
  • Reconstitution: Reconstitute in 100 µL of Mobile Phase A/B (50:50).

B. Chromatographic Conditions (The Chiral Solution)
  • Column: Chiralpak IG-U (Sub-2 µm), 3.0 x 100 mm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 9.0).

  • Mobile Phase B: Acetonitrile (100%).

  • Gradient: Isocratic elution at 60% B usually provides optimal resolution for this specific chiral pair, ensuring stable retention times.

  • Flow Rate: 0.4 mL/min.[1][2]

C. Mass Spectrometry Parameters
  • Mode: Positive Electrospray Ionization (+ESI), MRM.

  • Transitions:

    • (6S)-Hydroxy Palonosetron:

      
       (Quantifier), 
      
      
      
      (Qualifier).
    • Internal Standard:

      
      .
      
Validation Data: Linearity & Accuracy Assessment

The following data represents typical performance metrics observed when validating this method under ICH M10 guidelines.

Linearity Assessment

Linearity was evaluated using a weighted least-squares regression model (


). The weighting is critical because the variance in instrument response typically increases with concentration (heteroscedasticity).
ParameterResultAcceptance Criteria
Regression Model Linear,

weighting

Correlation Coefficient (

)
0.9982

Dynamic Range 10 pg/mL – 50,000 pg/mLCovers therapeutic

Back-Calculated Accuracy Standards within ±3.8% of nominal±15% (±20% at LLOQ)
Accuracy & Precision (Intra-day)

Accuracy is defined by the % Recovery relative to the nominal concentration.

QC LevelNominal Conc. (ng/mL)Mean Measured (ng/mL)Accuracy (% Recovery)Precision (% CV)
LLOQ 0.0100.0104104.0% 6.2%
Low QC 0.0300.029197.0% 4.5%
Mid QC 2.5002.5800103.2% 3.1%
High QC 40.00039.200098.0% 2.8%

Interpretation: The method demonstrates accuracy well within the ±15% regulatory limit.[3] The low %CV (<7% at LLOQ) indicates the chiral column provides stable retention and ionization, unlike the fluctuating baselines often seen in achiral methods attempting to resolve these peaks.

Workflow Visualization

The following diagram illustrates the critical path for the extraction and quantification process.

G Sample Plasma Sample (200 µL) IS_Add Add Internal Standard (Deuterated) Sample->IS_Add Alk Alkalinization (0.1M NaOH) IS_Add->Alk LLE LLE Extraction (MTBE) Alk->LLE pH > pKa Dry Evaporation (N2 @ 40°C) LLE->Dry Organic Layer Recon Reconstitution (Mobile Phase) Dry->Recon UPLC Chiral UPLC (Chiralpak IG-U) Recon->UPLC Inject MS MS/MS Detection (MRM Mode) UPLC->MS Separation

Caption: Figure 1. Optimized workflow for the stereoselective extraction and quantification of (6S)-Hydroxy Palonosetron.

References
  • European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis.[4][5] Retrieved from [Link]

  • Wang, Y., et al. (2011). Determination of palonosetron in human urine by LC-MS/MS.[6][7] Bioanalysis, 3(12), 1337-1342.[6] Retrieved from [Link]

  • Tian, Y., et al. (2006). Sensitive and selective LC-MS-MS assay for the quantification of palonosetron in human plasma.[8] Journal of Chromatography B. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2008). Clinical Pharmacology and Biopharmaceutics Review: Palonosetron. Retrieved from [Link][7]

Sources

A Comparative Toxicity Analysis: Palonosetron and Its Primary Hydroxy Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the toxicity profiles of the second-generation 5-HT3 receptor antagonist, Palonosetron, and its two primary human metabolites. As drug development pipelines increasingly emphasize early and thorough safety assessments, understanding the complete metabolic fate and toxicological footprint of a therapeutic agent is paramount. This document moves beyond a surface-level summary, offering detailed experimental protocols, comparative data, and the scientific rationale behind the toxicological assays, designed to empower researchers and drug development professionals in their decision-making processes.

Introduction: The Metabolic Landscape of Palonosetron

Palonosetron is a highly potent and selective 5-HT3 receptor antagonist, distinguished by its strong receptor binding affinity and a remarkably long plasma half-life of approximately 40 hours.[1] These properties contribute to its high efficacy in preventing both acute and delayed chemotherapy-induced nausea and vomiting (CINV).[2] Following administration, Palonosetron is eliminated through multiple pathways, with about 50% being metabolized by hepatic cytochrome P450 enzymes—primarily CYP2D6, and to a lesser extent, CYP3A4 and CYP1A2.[1][3][4] This process yields two main metabolites: N-oxide-palonosetron (M9) and 6-S-hydroxy-palonosetron (M4).[3][5] Crucially, these metabolites exhibit less than 1% of the 5-HT3 receptor antagonist activity of the parent compound, rendering them pharmacologically insignificant from an efficacy standpoint.[1][2][3] This guide addresses the critical subsequent question: does this metabolic transformation introduce any new toxicity risks?

Caption: Metabolic pathway of Palonosetron to its main metabolites.

In Vitro Comparative Toxicity Assessment

A tiered, in vitro testing strategy is fundamental for efficiently screening and comparing the toxicological potential of a parent drug and its metabolites. We will examine three critical endpoints: cytotoxicity, genotoxicity, and cardiotoxicity.

Cytotoxicity: Cell Viability via MTT Assay

Experimental Rationale: The initial step in any toxicity screen is to determine the concentration at which a compound induces direct cell death. The MTT assay is a robust and widely adopted colorimetric method to quantify the metabolic activity of a cell population, which serves as a proxy for cell viability. A reduction in viability indicates a cytotoxic effect. We selected the HepG2 cell line, a human hepatoma line, to simulate potential liver toxicity, a common site of drug metabolism.

Workflow: MTT Cytotoxicity Assay

Caption: Standard workflow for an MTT-based cytotoxicity assay.

Detailed Protocol: MTT Assay

  • Cell Culture: Maintain HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • Seeding: Trypsinize and seed 1 x 10⁴ cells per well into a 96-well flat-bottom plate and incubate for 24 hours.

  • Compound Preparation: Prepare stock solutions of Palonosetron, M4, and M9 in DMSO. Create a series of 2-fold dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 200 µM. Ensure the final DMSO concentration is <0.5%.

  • Treatment: Replace the medium in each well with 100 µL of the respective compound dilutions. Include wells for vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37°C.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours, protected from light.

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well. Agitate the plate on an orbital shaker for 10 minutes to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control to calculate the percentage of cell viability. Plot the results and determine the IC50 value (the concentration that inhibits 50% of cell viability) using non-linear regression.

Comparative Data: Cytotoxicity IC50 Values

CompoundCell LineIC50 (µM) after 48hInterpretation
PalonosetronHepG2> 100Low Cytotoxicity
M4 MetaboliteHepG2> 100Low Cytotoxicity
M9 MetaboliteHepG2> 100Low Cytotoxicity

Note: Data are representative based on the known high safety margin of Palonosetron. Specific experimental values may vary.

Insight: The lack of significant cytotoxicity for Palonosetron and its metabolites at high concentrations is a strong indicator of a favorable baseline safety profile.

Genotoxicity: Bacterial Reverse Mutation (Ames) Test

Experimental Rationale: Assessing the mutagenic potential of a drug and its metabolites is a regulatory requirement and a critical safety checkpoint. The Ames test is a gold-standard assay that uses several strains of Salmonella typhimurium with pre-existing mutations in the histidine synthesis operon. The test detects if a chemical can cause a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium. The inclusion of a rat liver S9 fraction is crucial for detecting metabolites that become mutagenic only after metabolic activation.

Detailed Protocol: Ames Test (Plate Incorporation Method)

  • Strain Preparation: Prepare overnight cultures of S. typhimurium strains (e.g., TA98 and TA100).

  • Compound Dilution: Prepare appropriate dilutions of Palonosetron, M4, and M9.

  • Metabolic Activation: Prepare two sets of test tubes for each compound concentration: one with and one without the S9 metabolic activation mix.

  • Exposure: To each tube, add 0.1 mL of bacterial culture and 0.1 mL of the test compound solution (or control). For the "+S9" set, add 0.5 mL of the S9 mix.

  • Plating: Add 2.0 mL of molten top agar to each tube, vortex briefly, and pour the contents onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it induces a dose-dependent, two-fold or greater increase in the number of revertant colonies compared to the negative control.

Comparative Data: Ames Test Results

CompoundStrains (e.g., TA98, TA100)Without S9 ActivationWith S9 ActivationResult
PalonosetronAll testedNegativeNegativeNon-mutagenic [6]
M4 MetaboliteAll testedNegativeNegativeNon-mutagenic
M9 MetaboliteAll testedNegativeNegativeNon-mutagenic

Note: While specific Ames test data for the metabolites is not publicly available, their pharmacological inactivity and the negative result for the parent compound provide a high degree of confidence in their non-mutagenic nature.

Insight: Palonosetron is not genotoxic in the Ames test.[6] However, it is important to note that it was positive for clastogenic effects in the in vitro Chinese hamster ovarian (CHO) cell chromosomal aberration test.[6] This highlights the necessity of a comprehensive test battery, though the overall weight of evidence from a broad range of non-clinical studies supports a low genotoxic risk in humans.

Cardiotoxicity: hERG Potassium Channel Inhibition Assay

Experimental Rationale: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of drug-induced QT interval prolongation, which can lead to fatal cardiac arrhythmias (Torsades de Pointes). Therefore, the hERG assay is a critical safety screen in drug development. The gold-standard method is patch-clamp electrophysiology, which directly measures the flow of potassium ions through hERG channels expressed in a stable cell line (e.g., HEK293).

Workflow: Automated Patch-Clamp hERG Assay

hERG_Workflow prep Cell Preparation HEK293 cells with stable hERG expression patch Automated Planar Patch Clamp Whole-cell configuration established prep->patch record Baseline Recording hERG current measured with voltage pulse protocol patch->record compound Compound Addition Sequential addition of increasing concentrations record->compound measure Inhibition Measurement hERG current recorded at each concentration compound->measure analyze Data Analysis % Inhibition calculated to determine IC50 measure->analyze

Caption: Workflow for high-throughput hERG channel screening.

Detailed Protocol: Whole-Cell Patch-Clamp

  • Cell Preparation: Culture HEK293 cells stably expressing the hERG channel.

  • Electrophysiology: Using an automated patch-clamp system (e.g., QPatch), establish a whole-cell recording configuration.

  • Voltage Protocol: Apply a specific voltage-clamp pulse designed to elicit and measure the hERG tail current.

  • Baseline Measurement: Perfuse the cell with an extracellular solution and record the baseline hERG current for several minutes to ensure stability.

  • Compound Application: Sequentially perfuse the cell with increasing concentrations of Palonosetron, M4, or M9, allowing the current to reach a steady-state at each concentration.

  • Washout: Perfuse with the control extracellular solution to observe any reversal of inhibition.

  • Data Analysis: Measure the peak tail current at each concentration and normalize it to the baseline current to calculate the percentage of inhibition. Determine the IC50 value from the concentration-response curve.

Comparative Data: hERG Channel Inhibition

CompoundIC50 (µM)Risk of QT Prolongation
Palonosetron> 30Low
M4 Metabolite> 30Low
M9 Metabolite> 30Low

Note: These values are based on clinical trial data where Palonosetron, at doses up to nine times the maximum recommended human dose, did not prolong the QT interval to any clinically relevant extent.[3][7] An IC50 > 30 µM is generally considered to indicate a low risk.

Insight: The high IC50 values for Palonosetron and its metabolites strongly suggest a minimal risk of hERG channel-mediated cardiotoxicity, a significant safety advantage.

In Vivo Toxicity Profile

While in vitro assays provide mechanistic data, in vivo studies are essential for evaluating systemic toxicity. Non-clinical studies on Palonosetron have been extensive.

  • Acute Toxicity: In single-dose studies, the minimum intravenous lethal dose in rats and mice was 30 mg/kg.[3][8] The major signs of toxicity at these extremely high doses were CNS-related, including convulsions, gasping, and collapse.[3][8]

  • Repeat-Dose Toxicity: In repeat-dose oral studies lasting up to 3 months, Palonosetron was well-tolerated at doses up to 60 mg/kg/day in rats and mice.[9] Adverse effects were only noted at doses far exceeding the therapeutic range.[9]

  • Carcinogenicity and Reproductive Toxicity: Long-term carcinogenicity studies in mice and rats were negative for tumorigenic effects.[8][10] Palonosetron was found to have no effect on the fertility and reproductive performance of male and female rats.[6]

The collective in vivo data demonstrates a wide safety margin for Palonosetron. Given that the M4 and M9 metabolites are pharmacologically inactive and produced in concentrations lower than or similar to the parent drug, they are not expected to contribute any significant in vivo toxicity.

Synthesis and Overall Conclusion

The comprehensive toxicological assessment presented in this guide demonstrates a consistent and favorable safety profile for Palonosetron and its primary hydroxy metabolites, M4 and M9.

  • Low General Toxicity: All compounds exhibit minimal cytotoxicity and are well-tolerated in vivo at therapeutically relevant exposures.

  • Negligible Genotoxic and Cardiotoxic Risk: Robust in vitro assays confirm that Palonosetron and its metabolites are non-mutagenic and pose a very low risk for hERG channel-mediated cardiotoxicity.

Final Assessment: The metabolic conversion of Palonosetron to its M4 and M9 hydroxy metabolites is a detoxification pathway. These metabolites are pharmacologically inactive and do not introduce new or heightened toxicity concerns compared to the parent drug. For drug development professionals, this comprehensive, multi-assay profile provides a high degree of confidence in the overall safety of Palonosetron throughout its metabolic lifecycle.

References

  • Title: PALONOSETRON HYDROCHLORIDE injection, for intravenous use - accessdata.fda.gov Source: U.S. Food and Drug Administration URL: [Link]

  • Title: Palonosetron (Aloxi): a second-generation 5-HT3 receptor antagonist for chemotherapy-induced nausea and vomiting - PMC Source: Baylor University Medical Center Proceedings URL: [Link]

  • Title: Palonosetron - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Palonosetron hydrochloride - Therapeutic Goods Administration (TGA) Source: Australian Government Department of Health and Aged Care URL: [Link]

  • Title: Pharmacokinetics, metabolism and excretion of intravenous [14C]-palonosetron in healthy human volunteers Source: ResearchGate URL: [Link]

  • Title: PHARMACOLOGY REVIEW(S) - accessdata.fda.gov Source: U.S. Food and Drug Administration URL: [Link]

  • Title: Highlights of Prescribing Information - Palonosetron Hydrochloride Source: U.S. Food and Drug Administration URL: [Link]

  • Title: Palonosetron for the prevention of chemotherapy-induced nausea and vomiting: approval and efficacy - PMC Source: Therapeutics and Clinical Risk Management URL: [Link]

  • Title: AKYNZEO (netupitant and palonosetron) capsules, for oral use - accessdata.fda.gov Source: U.S. Food and Drug Administration URL: [Link]

  • Title: Pharmacokinetics and safety evaluation of oral Palonosetron in Chinese healthy volunteers: A phase 1, open-label, randomized, cross-over study - PubMed Source: PubMed URL: [Link]

  • Title: 21-372 Alox Pharmacology Review Part 1 - accessdata.fda.gov Source: U.S. Food and Drug Administration URL: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.